molecular formula C₂₇H₂₉N₇O₃ B1156828 N-Formyl Linagliptin

N-Formyl Linagliptin

Cat. No.: B1156828
M. Wt: 499.56
Attention: For research use only. Not for human or veterinary use.
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Description

The N-Formyl Linagliptin Impurity (CAS 2137744-33-1) is a characterized degradant and process-related impurity of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor medication used for managing type 2 diabetes . This impurity is chemically designated as (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide and has a molecular formula of C₂₆H₂₈N₈O₃ and a molecular weight of 500.55 g/mol . In pharmaceutical research and development, this compound serves as a critical quality standard. Its primary application is in analytical method development, validation, and stability studies for Linagliptin drug substances and products. By using this well-defined impurity reference standard, researchers can accurately identify, quantify, and control the levels of this specific impurity, ensuring the overall safety and quality of the final pharmaceutical product in compliance with stringent regulatory guidelines from agencies such as the FDA and EMA . The product is supported by comprehensive analytical data, including HPLC, 1H-NMR, and Mass Spectrometry to confirm its identity and purity . This impurity is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₇H₂₉N₇O₃

Molecular Weight

499.56

Synonyms

3-​[4-​(Aminosulfonyl)​phenyl]​-2-​Propenoic Acid

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of N-Formyl Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl Linagliptin is a known process-related impurity and potential degradation product of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The presence and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its formation and the relevant biological signaling pathway of its parent compound, Linagliptin.

Introduction

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the action of these hormones, Linagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3] this compound, a derivative with a formyl group attached to the amine of the piperidine ring, is considered a significant impurity that can arise during the synthesis or degradation of Linagliptin.[1][3] Its characterization and quantification are therefore essential aspects of quality control in the pharmaceutical manufacturing process.

Physical and Chemical Properties

This compound is an off-white powder.[2] Its core structure is closely related to Linagliptin, with the key difference being the formylation of the primary amine. This modification alters its physicochemical properties.

General Properties
PropertyValueSource
IUPAC Name (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide[4]
Synonyms Linagliptin Related Compound C[5]
Appearance Off-white powder[2]
Storage Temperature 2-8°C[2]
Tabulated Physical and Chemical Data
PropertyValueNotes
Molecular Formula C₂₆H₂₈N₈O₃[4]
Molecular Weight 500.55 g/mol [4]
Melting Point 218.6-220.9°C[2]
Boiling Point Not experimentally determined.[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6]Quantitative solubility data is not readily available.
pKa Not experimentally determined.For the parent compound Linagliptin, a pKa of 8.6 has been reported.[7]

Experimental Protocols

The following sections detail the methodologies for the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of this compound from Linagliptin and other related impurities.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA detector.

  • Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Phosphoric acid in water, pH adjusted to 2.5.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Elution Mode: Isocratic.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the Linagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to a concentration of approximately 500 ppm.[8]

    • Prepare a standard solution of this compound in the same diluent.

    • For calibration curves, prepare a series of working standard solutions of this compound ranging from the Limit of Quantification (LOQ) to 150% of the specified limit.[8]

  • Analysis: Inject the blank, standard solutions, and the sample solution into the chromatograph. The retention time and peak area are used for identification and quantification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identification and Characterization

This method is employed for the identification and structural confirmation of this compound, particularly in complex mixtures or at low concentrations.

  • Instrumentation: A UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: Agilent C18 Eclipse Plus RRHD, 50 mm x 2.1 mm, 1.8 µm.[10]

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[10]

  • Flow Rate: 0.2 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 2 µL.[10]

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Capillary Voltage: 1.0 kV.[9]

    • Source Temperature: 120°C.[9]

    • Desolvation Gas (Nitrogen) Flow: 800 L/hr.[9]

    • Desolvation Temperature: 350°C.[9]

    • Cone Voltage: 30 V.[9]

  • Data Acquisition: The mass spectrometer is operated in full scan mode to detect the molecular ion of this compound ([M+H]⁺ at m/z 501.2). Tandem mass spectrometry (MS/MS) can be used for fragmentation analysis to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6][10]

  • ¹H-NMR Spectroscopy:

    • Key signals for this compound in CDCl₃ include a singlet at approximately δ 8.35 ppm corresponding to the formyl proton (-CHO).[6] Other characteristic signals include those for the quinazoline, piperidine, and butynyl groups.[6]

  • ¹³C-NMR Spectroscopy:

    • Characteristic signals include a resonance for the formamide carbonyl carbon at around δ 164.5 ppm.[6]

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the chosen deuterated solvent to a suitable concentration (typically 5-10 mg in 0.5-0.7 mL).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Formation and Degradation

This compound is primarily formed as a process-related impurity during the synthesis of Linagliptin.[1] It can also arise as a degradation product under certain stress conditions.

Synthesis and Formation Pathways

The synthesis of Linagliptin often involves a final step of aminolysis.[1] Incomplete reactions or the presence of formylating agents or precursors can lead to the formation of this compound.[1] Direct formylation of Linagliptin with agents like formaldehyde or formic acid can also produce this impurity.[1]

Stability and Degradation Pathways

Forced degradation studies on Linagliptin have shown that it is susceptible to degradation under various conditions. While Linagliptin is relatively stable under thermolytic and photolytic conditions, it shows significant degradation in acidic and oxidative environments.[9] this compound has been observed to form during thermal and oxidative stress testing of Linagliptin.[3] It is also reported to be sensitive to hydrolysis, especially in aqueous environments.[6]

Biological Context: The DPP-4 Signaling Pathway

As this compound is an impurity, its direct biological activity is not the primary focus. However, understanding the mechanism of action of the parent drug, Linagliptin, is crucial for contextualizing the importance of impurity control. Linagliptin is a competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.

The DPP-4 enzyme is responsible for the degradation of incretin hormones, GLP-1 and GIP. These hormones are released from the gut in response to food intake and play a key role in glucose homeostasis by:

  • Stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3]

  • Suppressing the secretion of glucagon from pancreatic α-cells.[3]

By inhibiting DPP-4, Linagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[1][2]

Visualizations

DPP-4 Signaling Pathway Inhibition by Linagliptin

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degraded by Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Linagliptin Linagliptin Linagliptin->DPP-4 Enzyme Inhibits

Caption: Inhibition of the DPP-4 enzyme by Linagliptin, leading to increased incretin levels.

Experimental Workflow for this compound Analysis

Experimental_Workflow Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Quantification UPLC-MS Analysis UPLC-MS Analysis Sample Preparation->UPLC-MS Analysis Identification NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Structural Elucidation Data Analysis Data Analysis HPLC Analysis->Data Analysis UPLC-MS Analysis->Data Analysis NMR Spectroscopy->Data Analysis Quantification Quantification Data Analysis->Quantification Structural_Confirmation Structural_Confirmation Data Analysis->Structural_Confirmation

Caption: A typical analytical workflow for the identification and quantification of this compound.

Conclusion

This technical guide provides a comprehensive summary of the physical and chemical properties of this compound, along with detailed experimental protocols for its analysis. As a critical impurity in the manufacturing of Linagliptin, a thorough understanding of its characteristics, formation, and analytical determination is paramount for ensuring the quality and safety of this important antidiabetic medication. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Linagliptin and its related substances.

References

N-Formyl Linagliptin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Formyl Linagliptin, a significant process-related impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. Understanding the physicochemical properties, analytical detection, and potential formation pathways of this molecule is critical for the quality control and regulatory compliance of Linagliptin drug products.

Core Physicochemical Data

This compound is chemically identified as (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide.[1] Its key quantitative identifiers are summarized in the table below.

PropertyValueReference(s)
CAS Number 2137744-33-1[1][2][3][4][5]
Molecular Formula C₂₆H₂₈N₈O₃[2][4][5][6][]
Molecular Weight 500.55 g/mol [2][4][5][6][][8]

Synthesis and Formation

This compound can be synthesized for use as a reference standard in analytical testing. One method involves the direct formylation of Linagliptin using a formylating agent like formaldehyde or formic acid under controlled conditions.[9] This process typically involves a nucleophilic attack by the amine group of Linagliptin on the carbonyl carbon of the formylating agent.[9]

It has also been identified as a byproduct that can form during the synthesis of Linagliptin, particularly during aminolysis reactions, or as a degradation product under certain conditions.[9][10]

Analytical Methodologies and Experimental Protocols

The detection and quantification of this compound as an impurity in Linagliptin active pharmaceutical ingredients (APIs) and drug products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques employed.

Representative HPLC Method for Impurity Profiling

This protocol is a composite of methodologies described in the literature for the analysis of Linagliptin and its related substances.

  • Objective: To separate and quantify this compound and other process-related impurities from the Linagliptin API.

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Chromatographic Conditions:

    • Column: Kromasil C18 or equivalent (e.g., Zorbax SB-Aq, 250 x 4.6 mm, 5 µm).[4][8]

    • Mobile Phase:

      • Mobile Phase A: 0.1% phosphoric acid in water (pH adjusted to 2.5).[4]

      • Mobile Phase B: Acetonitrile.[4]

    • Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the impurity profile. A typical gradient program might involve a ramp-up of the organic phase (Acetonitrile) to ensure the elution of all components.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 45 °C.[8]

    • Detection Wavelength: 225 nm.[4][8]

  • Sample Preparation:

    • Prepare a standard stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Methanol).

    • Prepare a sample solution of the Linagliptin API at a known concentration in the same diluent.

    • Spike the sample solution with the impurity blend to confirm peak identification and system suitability.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area in the sample chromatogram to that of the reference standard. Validation of the method should be performed in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.[4][8]

G General Experimental Workflow for Impurity Analysis prep_std Prepare N-Formyl Linagliptin Standard prep_sample Prepare Linagliptin API Sample hplc HPLC/UPLC Separation prep_sample->hplc Inject detection PDA Detection (225 nm) hplc->detection integration Peak Integration detection->integration Chromatogram quantification Quantification vs. Reference Standard integration->quantification

Workflow for the analysis of this compound impurity.

Biological Context: The DPP-4 Signaling Pathway

This compound is primarily of interest due to its relationship with Linagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][] DPP-4 plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11]

The mechanism of action of DPP-4 inhibitors like Linagliptin is to prevent the degradation of these incretin hormones.[2] This leads to:

  • Increased levels of active GLP-1 and GIP: This prolongs their biological effects.

  • Enhanced glucose-dependent insulin secretion: The elevated incretin levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[2]

  • Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.[2][11]

The net effect is improved glycemic control in patients with type 2 diabetes. While the biological activity of this compound itself has not been extensively studied, its structural similarity to Linagliptin suggests that it could potentially be investigated for therapeutic effects or as a lead compound for new antidiabetic agents.[9]

DPP-4 Inhibition Signaling Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretin Hormones) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation BetaCells β-cells Incretins->BetaCells Stimulates AlphaCells α-cells Incretins->AlphaCells Inhibits Inactivated Inactive Peptides DPP4->Inactivated Linagliptin Linagliptin Linagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (counteracts)

Mechanism of action of DPP-4 inhibitors like Linagliptin.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Linagliptin and to identify potential degradation products, which could include this compound. These studies involve subjecting the drug substance to a variety of stress conditions.

  • Acid Hydrolysis: Linagliptin has been shown to be susceptible to degradation under acidic conditions.[12][13] A typical protocol would involve treating a solution of Linagliptin with an acid (e.g., HCl) and analyzing the resulting mixture by HPLC.

  • Alkaline Hydrolysis: While less significant than under acidic conditions, some degradation has been observed in alkaline solutions.[12][13]

  • Oxidative Degradation: Linagliptin is also susceptible to oxidative stress, for example, in the presence of hydrogen peroxide.[12][13]

  • Thermal and Photolytic Stress: Linagliptin is generally found to be more stable under thermal and photolytic stress compared to hydrolytic and oxidative conditions.[12][13]

The identification and characterization of any degradants formed during these studies are typically performed using mass spectrometry (MS) techniques coupled with liquid chromatography (LC-MS).[12][13]

Conclusion

This compound is a critical molecule in the context of the pharmaceutical development and quality control of Linagliptin. Its proper identification and quantification are essential for ensuring the safety and efficacy of the final drug product. The analytical methodologies and stability data presented in this guide provide a framework for researchers and drug development professionals working with Linagliptin and its related compounds. Further research into the potential biological activity of this compound could also yield new insights into the pharmacology of DPP-4 inhibition.

References

Unveiling N-Formyl Linagliptin: A Technical Guide to its Discovery and Characterization as a Linagliptin Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and characterization of N-Formyl Linagliptin, a known impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document details the formation pathways of this impurity, analytical methodologies for its detection and quantification, and its relevance in the context of pharmaceutical quality control.

Introduction to Linagliptin and the Significance of Impurity Profiling

Linagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. Regulatory agencies worldwide mandate the identification and control of impurities. This compound has been identified as a significant impurity that can arise during both the synthesis of Linagliptin and as a degradation product.[1][2] Understanding its formation and having robust analytical methods for its control are paramount.

Formation Pathways of this compound

This compound can be generated through two primary pathways: as a process-related impurity during synthesis and as a degradation product.

Process-Related Impurity in Linagliptin Synthesis

The synthesis of Linagliptin often involves a critical aminolysis step.[3] During this process, this compound can emerge as a byproduct. This is often attributed to incomplete reactions or side reactions with formyl-containing intermediates.[3] The primary mechanism involves the formylation of the amine group on the piperidine ring of Linagliptin.[3]

Degradation Product under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2] These studies have revealed that Linagliptin can degrade to form this compound under various stress conditions.

A study on the forced degradation of Linagliptin indicated its susceptibility to acid, base, and oxidative conditions.[4] Another study highlighted the formation of this compound during thermal and oxidative degradation. The formation of this impurity underscores the importance of controlled storage and handling conditions for the drug substance and product.

Below is a diagram illustrating the logical workflow for the identification and characterization of a previously unknown impurity like this compound.

G cluster_Discovery Discovery cluster_Isolation Isolation & Structure Elucidation cluster_Synthesis_Confirmation Synthesis & Confirmation cluster_Method_Validation Method Validation & Monitoring Impurity_Detection Impurity Detection (e.g., HPLC, UPLC) Unknown_Peak Observation of Unknown Peak Impurity_Detection->Unknown_Peak Analysis of Linagliptin Sample LC_MS LC-MS Analysis (Molecular Weight) Unknown_Peak->LC_MS Characterization Preparative_HPLC Preparative HPLC Isolation NMR NMR Spectroscopy (1H, 13C) (Structural Confirmation) Preparative_HPLC->NMR Confirmation LC_MS->Preparative_HPLC Guidance for Isolation Proposed_Structure Proposed Structure: This compound NMR->Proposed_Structure Reference_Standard_Synthesis Synthesis of Reference Standard Proposed_Structure->Reference_Standard_Synthesis Co_injection Co-injection with Original Sample Reference_Standard_Synthesis->Co_injection Analytical_Method_Development Development of a Validated Stability-Indicating Method Co_injection->Analytical_Method_Development Routine_QC Routine Quality Control and Stability Monitoring Analytical_Method_Development->Routine_QC

Figure 1. Workflow for Impurity Identification and Characterization.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound, including its detection limits in analytical methods and its formation under various stress conditions.

Table 1: Analytical Method Parameters for this compound

ParameterValueAnalytical TechniqueReference
Limit of Detection (LOD)0.153 ppmHPLC[5]
Limit of Quantitation (LOQ)0.463 ppmHPLC[5]

Table 2: Formation of Linagliptin Degradation Products under Forced Degradation

Stress ConditionDuration & TemperatureDegradation (%)ObservationsReference
Acid Hydrolysis (HCl)24 hours at 60 °C16.42%Two major degradants formed.[6]
Alkaline Hydrolysis (NaOH)10 days at 60 °C2.56%Two degradants exceeded 0.4%.[6]
Oxidative (H2O2)-SignificantSeveral impurities generated above 0.4%.[6]
Thermal Degradation--This compound was formed.[1]
Oxidative Degradation--This compound was formed.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation and quantification of Linagliptin and its related substances, including this compound.

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH 2.5).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Elution Mode: Isocratic (65% A : 35% B).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 225 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Diluent: Water and Acetonitrile (50:50 v/v).[5]

Forced Degradation Studies Protocol

These studies are performed to understand the degradation pathways of Linagliptin.

  • Acid Degradation: Linagliptin solution is treated with 1M HCl and heated.[7]

  • Base Degradation: Linagliptin solution is treated with 0.1M NaOH and heated.[7]

  • Oxidative Degradation: Linagliptin solution is treated with hydrogen peroxide (e.g., 10%) and heated.[7]

  • Thermal Degradation: Linagliptin solid drug substance is exposed to dry heat.[7]

  • Photolytic Degradation: Linagliptin solution is exposed to UV and visible light.[7]

Procedure:

  • Prepare a stock solution of Linagliptin (e.g., 1 mg/mL).

  • For each stress condition, mix the Linagliptin stock solution with the respective stress agent.

  • Expose the solutions to the specified conditions (e.g., heat, light) for a defined period.

  • After the exposure period, neutralize the acidic and basic solutions.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

Linagliptin's Mechanism of Action: A Signaling Pathway Overview

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. The following diagram illustrates the key steps in this signaling pathway.

G cluster_Linagliptin_Action Linagliptin Action cluster_Incretin_Effect Incretin Effect cluster_Pancreatic_Response Pancreatic Response cluster_Therapeutic_Outcome Therapeutic Outcome Linagliptin Linagliptin DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) DPP4->GLP1_GIP Degrades Increased_Incretins Increased Levels of Active Incretins Insulin_Secretion Increased Glucose-Dependent Insulin Secretion Increased_Incretins->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Increased_Incretins->Glucagon_Secretion Improved_Glycemic_Control Improved Glycemic Control Insulin_Secretion->Improved_Glycemic_Control Glucagon_Secretion->Improved_Glycemic_Control

Figure 2. Linagliptin's DPP-4 Inhibition Signaling Pathway.

Conclusion

The identification and characterization of this compound as a process-related impurity and degradation product are crucial for ensuring the quality, safety, and efficacy of Linagliptin drug products. This technical guide has provided a comprehensive overview of its formation, analytical detection, and quantification. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the development and manufacturing of Linagliptin. Robust analytical methods and a thorough understanding of impurity formation are essential for maintaining high standards in pharmaceutical manufacturing.

References

Spectroscopic and Analytical Profile of N-Formyl Linagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for N-Formyl Linagliptin, a known process-related impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The following sections detail its spectroscopic characteristics (¹H NMR, Mass Spectrometry, and Infrared Spectroscopy), the experimental protocols for its analysis, and its primary formation pathway.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from publicly available scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its molecular structure. The data was reportedly acquired on a 500 MHz spectrometer using CDCl₃ as the solvent.

Chemical Shift (δ) ppm Multiplicity Assignment
8.35Singlet1H, –CHO
8.20–7.40Multiplet4H, quinazoline-H
4.80–4.60Multiplet2H, –N–CH₂–quinazoline
4.20–3.80Multiplet1H, piperidine-H
3.60–3.20Multiplet2H, butynyl-H
2.45Singlet3H, –CH₃
1.85Singlet3H, purine–CH₃
Mass Spectrometry (MS)

Mass spectrometric analysis of this compound, with the molecular formula C₂₆H₂₈N₈O₃ and a molecular weight of approximately 500.55 g/mol , has been performed using Electrospray Ionization (ESI).[1]

m/z Interpretation
501.2357[M+H]⁺ (Protonated molecular ion)
483[M+H - H₂O]⁺ (Loss of water)
356Cleavage of the quinazolinylmethyl group

High-Resolution Mass Spectrometry (HRMS) has confirmed the molecular formula with a mass error of less than 2 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows distinct absorption bands characteristic of its functional groups.

Wavenumber (cm⁻¹) Assignment
2250C≡C stretch (butynyl group)
1710C=O stretch (purine)
1680C=O stretch (formamide)

Formation Pathway of this compound

This compound is primarily formed as a process-related impurity during the synthesis of Linagliptin. Its formation is often attributed to incomplete aminolysis reactions or side reactions involving formyl-containing intermediates.[2] The following diagram illustrates a simplified logical relationship in its formation as a synthesis byproduct.

Formation of this compound as a Synthesis Impurity Linagliptin_Precursor Linagliptin Precursor Linagliptin Linagliptin Linagliptin_Precursor->Linagliptin Complete Reaction Incomplete_Aminolysis Incomplete Aminolysis Linagliptin_Precursor->Incomplete_Aminolysis Aminolysis Reagent Formylating_Agent Formylating Agent (e.g., formaldehyde, formic acid) Side_Reaction Side Reaction Formylating_Agent->Side_Reaction Linagliptin->Side_Reaction Degradation N_Formyl_Linagliptin This compound (Impurity) Incomplete_Aminolysis->N_Formyl_Linagliptin Side_Reaction->N_Formyl_Linagliptin

A simplified diagram illustrating the formation pathways of this compound.

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of Linagliptin and its related impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a primary technique for the separation and quantification of this compound from the active pharmaceutical ingredient (API).

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Kromasil C18 (or equivalent)

  • Mobile Phase : Isocratic elution with a mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile. The exact ratio may vary depending on the specific method.

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 225 nm

  • Sample Preparation : Samples are typically dissolved in a suitable diluent, such as a mixture of water, methanol, and acetonitrile.

¹H NMR Spectroscopy
  • Instrumentation : A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation : The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[3]

  • Data Acquisition : Standard ¹H NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode : Positive ion mode is typically used to generate the [M+H]⁺ ion.

  • MS Scan Conditions :

    • Capillary Voltage : ~0.8 - 1.0 kV

    • Source Temperature : ~120 °C

    • Desolvation Gas Flow : ~800 L/h

    • Desolvation Temperature : ~350 - 550 °C

    • Cone Voltage : ~30 - 40 V[4]

  • Data Acquisition : Full scan mode is used to identify the molecular ion, and product ion scans (MS/MS) are used for structural elucidation by fragmentation analysis.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Experimental Workflow for Impurity Analysis

The following diagram outlines a typical workflow for the identification and characterization of this compound as an impurity in a Linagliptin sample.

Workflow for this compound Impurity Analysis Sample Linagliptin Sample HPLC HPLC Separation Sample->HPLC UV_Detection UV Detection HPLC->UV_Detection Impurity_Peak Impurity Peak (this compound) UV_Detection->Impurity_Peak Fraction_Collection Fraction Collection (Preparative HPLC) Impurity_Peak->Fraction_Collection NMR NMR Analysis (¹H, ¹³C) Fraction_Collection->NMR MS MS/MS Analysis Fraction_Collection->MS IR IR Analysis Fraction_Collection->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

A typical workflow for the analysis of this compound as an impurity.

This guide serves as a foundational resource for professionals involved in the research, development, and quality control of Linagliptin. The provided data and protocols are essential for the accurate identification and quantification of the this compound impurity, ensuring the safety and efficacy of the final drug product.

References

The Genesis of an Impurity: A Technical Guide to the Origin of N-Formyl Linagliptin in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the origins of N-Formyl Linagliptin, a known process-related impurity and potential degradation product in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. Understanding the formation pathways of this impurity is critical for the development of robust control strategies to ensure the quality, safety, and efficacy of the final drug product.

Chemical Identity of Linagliptin and this compound

Linagliptin is a xanthine-based molecule with the chemical name 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione[1][2][3][4]. This compound is a derivative where a formyl group (-CHO) is attached to the primary amine of the aminopiperidine moiety[5][6][7][8][9].

CompoundMolecular FormulaMolecular Weight ( g/mol )
LinagliptinC₂₅H₂₈N₈O₂472.54[3][4][10]
This compoundC₂₆H₂₈N₈O₃500.55[5][6][8]

Formation Pathways of this compound

The emergence of this compound can be attributed to two primary sources: as a process-related impurity during synthesis and as a degradation product.

Process-Related Impurity Formation

The synthesis of Linagliptin often involves high-temperature reactions in the presence of specific solvents and reagents that can act as formylating agents.

2.1.1. Role of Solvents as Formylating Agents:

A key step in some reported Linagliptin syntheses involves the reaction of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine. This reaction is often carried out at elevated temperatures (e.g., 140°C) in aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)[6][11][12].

At high temperatures, these amide solvents can decompose to generate reactive formylating species. For instance, DMF can be a source of a formyl group[7][13]. This can lead to the undesired formylation of the primary amine of the aminopiperidine moiety, either on the starting material or the final Linagliptin molecule.

cluster_synthesis Linagliptin Synthesis Linagliptin_Precursor Linagliptin Precursor (with primary amine) Linagliptin Linagliptin Linagliptin_Precursor->Linagliptin Main Reaction N_Formyl_Linagliptin This compound Linagliptin_Precursor->N_Formyl_Linagliptin Side Reaction (Formylation) NMP_Solvent NMP/DMF Solvent (High Temperature) Formylating_Species Reactive Formylating Species NMP_Solvent->Formylating_Species Decomposition Formylating_Species->N_Formyl_Linagliptin cluster_degradation Linagliptin Degradation Linagliptin_API Linagliptin API N_Formyl_Linagliptin_Degradant This compound (Degradant) Linagliptin_API->N_Formyl_Linagliptin_Degradant Degradation Stress_Conditions Stress Conditions (Heat, Oxidation) Stress_Conditions->N_Formyl_Linagliptin_Degradant cluster_workflow Analytical Workflow for this compound Sample_Prep Sample Preparation (Linagliptin API in Diluent) HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (this compound) Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram at 225 nm) HPLC_Analysis->Data_Acquisition Quantification Quantification (Comparison with Standard Curve) Data_Acquisition->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

References

Methodological & Application

Application Note: Analytical Method Validation for the Quantification of N-Formyl Linagliptin Impurity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the drug product. N-Formyl Linagliptin is a potential impurity that may arise during the synthesis or degradation of Linagliptin. This application note provides a detailed protocol for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound impurity in Linagliptin drug substance. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Analytical Method Principle

The method utilizes RP-HPLC with UV detection to separate this compound from Linagliptin and other potential degradation products. The chromatographic separation is achieved on a C18 column with a gradient elution system. Quantification is based on the peak area of this compound at a specified wavelength.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.

ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.1% Phosphoric acid in water (pH 2.5)[2]
Mobile Phase B Acetonitrile[2]
Gradient Program Time (min)
0
10
12
15
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Detection Wavelength 225 nm[2]
Injection Volume 10 µL[2]
Diluent Water and Acetonitrile (50:50, v/v)[2]

2. Preparation of Solutions

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution for Linearity: Prepare a series of standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for this compound.

  • Spiked Sample Solution: Prepare a solution of Linagliptin API at a concentration of 1 mg/mL and spike it with this compound at the desired concentration level (e.g., 0.15% with respect to the API concentration).

3. Forced Degradation Studies (Specificity)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted on the Linagliptin API.[2][6][7] The sample solutions are subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[2]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal Degradation: Heat at 105°C for 48 hours.[2]

  • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.[2]

After exposure, the samples are diluted with the diluent to the target concentration and analyzed. The chromatograms are evaluated for the separation of the this compound peak from any degradation products and the main Linagliptin peak.

Method Validation Parameters and Acceptance Criteria

The analytical method is validated according to ICH Q2(R1) guidelines for the following parameters:

1. Specificity The method's ability to assess the analyte unequivocally in the presence of other components.

  • Procedure: Analyze blank, placebo (if applicable), Linagliptin API, and spiked samples. Perform forced degradation studies.

  • Acceptance Criteria: No interference from blank or placebo at the retention time of this compound. The this compound peak should be well-resolved from the Linagliptin peak and any degradation products (resolution > 2). Peak purity of this compound should pass.

2. Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of this compound ranging from LOQ to 150% of the specification limit.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[2]

3. Accuracy (% Recovery) The closeness of the test results to the true value.

  • Procedure: Analyze spiked samples of Linagliptin API with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[2]

4. Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate spiked samples at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 5.0%.[2]

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 10.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ) The lowest amount of analyte that can be detected and quantified, respectively.

  • Procedure: Determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.[2]

6. Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should not be significantly affected.

7. System Suitability To ensure the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject a standard solution of this compound and Linagliptin five times before starting the analysis.

  • Acceptance Criteria:

    • %RSD of peak area for this compound: ≤ 5.0%

    • Tailing factor for this compound peak: ≤ 2.0

    • Theoretical plates for this compound peak: ≥ 2000

Data Presentation

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area
LOQValue
50%Value
75%Value
100%Value
125%Value
150%Value
Correlation Coefficient (r²) ≥ 0.99

Table 2: Accuracy (% Recovery) of this compound

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
50% ValueValueValue\multirow{3}{*}{\centering90.0 - 110.0% }
100% ValueValueValue
150% ValueValueValue

Table 3: Precision of this compound

Parameter%RSDAcceptance Criteria
Repeatability (n=6) Value≤ 5.0%
Intermediate Precision (n=12) Value≤ 10.0%

Table 4: LOD and LOQ of this compound

ParameterConcentration (µg/mL)
LOD Value
LOQ Value

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting Method_Development Analytical Method Development Validation_Protocol Validation Protocol Preparation Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Comparison with Acceptance Criteria Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions Linagliptin_API Linagliptin API Acid Acid Hydrolysis Linagliptin_API->Acid Base Base Hydrolysis Linagliptin_API->Base Oxidation Oxidation Linagliptin_API->Oxidation Thermal Thermal Linagliptin_API->Thermal Photo Photolytic Linagliptin_API->Photo Degradation_Products Degradation Products (including this compound) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products HPLC_Analysis HPLC Analysis (Specificity Evaluation) Degradation_Products->HPLC_Analysis

Caption: Forced Degradation Study Workflow.

The described RP-HPLC method for the quantification of this compound impurity in Linagliptin API is specific, linear, accurate, precise, and robust. The method validation demonstrates its suitability for routine quality control analysis and stability studies of Linagliptin drug substance. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement and validate this analytical method in their laboratories.

References

Application Note: Quantification of N-Formyl Linagliptin in Linagliptin Drug Substance by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] During the synthesis or storage of the Linagliptin active pharmaceutical ingredient (API), process-related impurities and degradation products can arise.[3] One such critical impurity is N-Formyl Linagliptin.[4][5] The presence and quantity of impurities must be carefully controlled to ensure the safety, efficacy, and quality of the final drug product, in accordance with regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[1][4] this compound can form as a byproduct during synthesis or as a degradant under stress conditions like thermal and oxidative exposure.[1][6] This document provides a detailed protocol for the quantification of this compound in Linagliptin drug substance using a stability-indicating RP-HPLC method.

Experimental Protocols

Two distinct RP-HPLC methods are presented for the quantification of this compound. Method 1 utilizes an isocratic elution for a simpler, rapid analysis, while Method 2 employs a gradient elution for resolving a more complex impurity profile.

Method 1: Isocratic RP-HPLC

This method is adapted for the specific quantification of this compound and other related substances in the Linagliptin API.[4]

1. Equipment and Reagents

  • HPLC System: Waters 2965 HPLC or equivalent, equipped with a PDA detector.[4]

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[4]

  • Reagents:

    • Phosphoric Acid (AR grade)

    • Acetonitrile (HPLC grade)

    • Milli-Q or HPLC grade water

  • Reference Standards: Linagliptin, this compound

2. Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in water (pH adjusted to 2.5)[4]
Mobile Phase B Acetonitrile[4]
Elution Mode Isocratic: 65% Mobile Phase A : 35% Mobile Phase B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Detection PDA at 225 nm[4]
Injection Volume 10 µL[4]

3. Preparation of Solutions

  • Diluent: A mixture of water, methanol, and acetonitrile (50:25:25 v/v/v) can be used as a diluent.[1]

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Further dilute the stock solution to achieve a concentration relevant to the specification limit (e.g., 1 µg/mL).

  • Sample Solution (Linagliptin API): Accurately weigh about 50.0 mg of the Linagliptin API and dissolve in a 10 mL volumetric flask using the diluent, sonicating for five minutes if necessary. This creates a sample concentration of 5000 ppm (5 mg/mL).[4]

Method 2: Gradient RP-HPLC

This gradient method is designed for the separation of multiple Linagliptin impurities, including this compound, in the presence of other APIs like Empagliflozin, demonstrating its resolving power.[1]

1. Equipment and Reagents

  • HPLC System: Agilent or equivalent system with a gradient pump and DAD/UV detector.

  • Column: ACE PFP C18 (Pentafluorophenyl) or equivalent.[1]

  • Reagents:

    • Orthophosphoric Acid (AR grade)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

  • Reference Standards: Linagliptin, this compound

2. Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Mobile Phase A 0.1% Orthophosphoric Acid in a mixture of water and acetonitrile (88:12 v/v)[1]
Mobile Phase B Acetonitrile and Methanol (90:10 v/v)[1]
Elution Mode Gradient (A detailed gradient program should be optimized based on the specific impurity profile)
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Detection 230 nm[1]
Injection Volume 10 µL

3. Preparation of Solutions

  • Diluent: A mixture of water, methanol, and acetonitrile (50:25:25 v/v/v).[1]

  • Standard & Sample Solutions: Prepare as described in Method 1, adjusting concentrations as needed for the desired sensitivity and calibration range. For impurity spiking, a solution can be prepared containing Linagliptin at 200 ppm and this compound at a specification level, such as 2 ppm.[1]

Data Presentation & Method Validation

The analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[1][4] Key validation parameters for the quantification of this compound are summarized below.

Table 1: Method Validation Parameters for this compound Quantification (Isocratic Method) Data synthesized from published research.[4]

ParameterResult
Linearity Range 0.463 ppm to 450 ppm[4]
Correlation Coefficient (r²) > 0.99[4]
Accuracy (% Recovery) 99.13% to 101.35%[4]
Precision (% RSD) < 1.0%[4]
Limit of Detection (LOD) 0.153 ppm[4]
Limit of Quantitation (LOQ) 0.463 ppm[4]

Table 2: Summary of Forced Degradation Studies this compound is a known degradation product under specific stress conditions.[1]

Stress ConditionObservation
Acid Hydrolysis Linagliptin is stable.[1]
Alkali Hydrolysis Formation of other unknown degradants.[1][7]
Oxidative (Peroxide) This compound is formed. [1]
Thermal Degradation This compound is formed. [1]
Photolytic (UV Light) Linagliptin is stable.[1][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a Linagliptin drug substance sample.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare N-Formyl Linagliptin Standard hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Linagliptin API Sample prep_sample->hplc acquire Acquire Chromatogram (225 nm / 230 nm) hplc->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration (ppm or %) integrate->calculate G A Linagliptin Drug Substance B This compound (Impurity) A->B Oxidative Stress A->B Thermal Stress

References

Application Note: N-Formyl Linagliptin as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Formyl Linagliptin is a key process-related impurity and potential degradation product of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] As a critical component in pharmaceutical quality control, the this compound reference standard is essential for the accurate identification and quantification of this impurity in Linagliptin active pharmaceutical ingredients (APIs) and finished drug products. Its use ensures that the purity and safety of Linagliptin formulations comply with stringent regulatory requirements.[3] This document provides detailed protocols for the use of this compound as a reference standard in analytical testing.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This information is crucial for accurate weighing, solvent selection, and analytical method setup.

PropertyValue
Chemical Name (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide[1][3]
CAS Number 2137744-33-1[1][4][5]
Molecular Formula C₂₆H₂₈N₈O₃[1][6][7]
Molecular Weight 500.55 g/mol [1][5][6][7]
Appearance Off-white powder[8]
Storage -20°C[7]

Applications

The this compound reference standard is primarily used in the following applications:

  • Impurity Profiling: To identify and quantify the this compound impurity in batches of Linagliptin API and its formulations.

  • Analytical Method Validation: To validate the performance of chromatographic methods (e.g., HPLC, UPLC) for parameters such as specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[9]

  • Stability Studies: As a marker in forced degradation studies to understand the degradation pathways of Linagliptin under various stress conditions like heat and oxidation.[10]

  • Quality Control (QC): For routine release testing of raw materials and finished products to ensure they meet predefined purity specifications.[11]

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC

This protocol outlines a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in a drug substance.

1. Chromatographic Conditions:

ParameterRecommended Conditions
Column Kromasil C18 (or equivalent)[9]
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH 2.3-2.5)[9][10]
Mobile Phase B Acetonitrile / Methanol mixture[9][10]
Diluent Water:Acetonitrile:Methanol (50:25:25, v/v/v)[10]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 225 nm[9]
Column Temperature 30°C[9]
Injection Volume 10 µL[9]
Run Time Sufficient to allow for the elution of Linagliptin and all related impurities.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 300 ppm): Accurately weigh about 15 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 3 ppm): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent.

3. Preparation of Sample Solution:

  • Accurately weigh a quantity of the Linagliptin API or powdered tablets equivalent to 100 mg of Linagliptin into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon filter before injection.[10]

4. System Suitability:

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area for this compound is not more than 2.0%.

5. Analysis Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the prepared Working Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and measure the peak area responses for this compound.

6. Calculation:

Calculate the percentage of this compound in the sample using the following formula:

% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample is the peak area of this compound in the sample chromatogram.

  • Area_Standard is the average peak area of this compound in the standard chromatogram.

  • Conc_Standard is the concentration of the this compound Working Standard Solution.

  • Conc_Sample is the concentration of the Linagliptin sample solution.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC method for Linagliptin impurities.

ParameterThis compound
Linearity Range 0.463 ppm to 450 ppm[9]
Correlation Coefficient (r²) > 0.99[9]
Limit of Detection (LOD) 0.153 ppm[9]
Limit of Quantitation (LOQ) 0.463 ppm[9]
Accuracy (% Recovery) 99.13% to 101.35%[9]
Precision (%RSD) < 1.0%[9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for analyzing a Linagliptin sample for the N-Formyl impurity using the reference standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_std Prepare this compound Standard Solutions sys_suit System Suitability Test (%RSD ≤ 2.0%) prep_std->sys_suit prep_sample Prepare Linagliptin Sample Solution hplc_run Inject Blank, Standard, and Sample Solutions prep_sample->hplc_run sys_suit->hplc_run If Passed integrate Integrate Peak Areas hplc_run->integrate calculate Calculate % Impurity integrate->calculate report Generate Report calculate->report

Workflow for Impurity Quantification

Linagliptin's Mechanism of Action Signaling Pathway

To provide context for the importance of ensuring the purity of Linagliptin, the diagram below illustrates its mechanism of action. Linagliptin inhibits the DPP-4 enzyme, thereby enhancing the function of incretin hormones that regulate blood glucose.

G cluster_drug cluster_hormones cluster_pancreas Linagliptin Linagliptin DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Degrades Inactive Inactive Peptides GLP1_GIP->Inactive Insulin ↑ Insulin Release (Glucose-Dependent) GLP1_GIP->Insulin Glucagon ↓ Glucagon Release GLP1_GIP->Glucagon Outcome Improved Glycemic Control Insulin->Outcome Glucagon->Outcome

Linagliptin's DPP-4 Inhibition Pathway

References

Application Notes & Protocol for the Isolation of N-Formyl Linagliptin from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Formyl Linagliptin is a known process-related impurity and a degradation product of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] Its presence in the final drug product needs to be monitored and controlled. This document provides a detailed protocol for the isolation of this compound from reaction mixtures or degraded samples of Linagliptin, primarily through preparative High-Performance Liquid Chromatography (HPLC). The isolated compound can be used as a reference standard for analytical method development, validation, and impurity profiling studies.

Data Presentation: Chromatographic Conditions

The isolation of this compound relies on effective chromatographic separation from Linagliptin and other related impurities. Below is a summary of analytical HPLC conditions reported in the literature that have successfully separated this compound, which can be adapted for developing a preparative HPLC method.

Table 1: Summary of Analytical HPLC Conditions for Separation of this compound.

Parameter Method 1[1] Method 2[3] Method 3[2]
Column ACE PFP C18 (250 x 4.6 mm), 3 µm Kromasil C18 (250 x 4.6 mm), 5.0 µm C18 column (dimensions not specified)
Mobile Phase A 0.1% Orthophosphoric acid in water 0.1% Phosphoric acid in water (pH 2.5) 0.1% Methanoic acid (pH 2.5)
Mobile Phase B Methanol:Acetonitrile (10:90 v/v) Acetonitrile Acetonitrile
Elution Mode Gradient Isocratic (65% A : 35% B) Gradient
Flow Rate 1.0 mL/min 1.0 mL/min 1.5 mL/min
Column Temperature 40 °C 30 °C 55 °C
Detection Wavelength 230 nm 225 nm 225 nm

| Diluent | Water:Methanol:Acetonitrile (50:25:25 v/v/v) | Water:Acetonitrile (50:50 v/v) | Acetonitrile |

Experimental Protocol: Isolation of this compound by Preparative HPLC

This protocol outlines the steps for isolating this compound from a mixture containing Linagliptin and its related impurities. The methodology is based on established chromatographic principles for separating these compounds.[1][5]

1. Materials and Equipment:

  • Sample: Crude Linagliptin reaction mixture or a forced degradation sample suspected of containing this compound.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acids: Orthophosphoric acid or Trifluoroacetic acid (TFA).

  • Equipment:

    • Preparative HPLC system with a UV detector.

    • Preparative HPLC column (e.g., YMC ODS AQ C18, 250 x 50 mm, 10 µm).[1]

    • Rotary evaporator.

    • Freeze dryer (Lyophilizer).

    • Analytical HPLC system for purity analysis.

    • Glassware and filtration apparatus (0.45 µm filter).

2. Preparation of Solutions:

  • Sample Preparation:

    • Dissolve a known quantity of the crude reaction mixture or degraded sample in the diluent (e.g., Water:Methanol:Acetonitrile, 50:25:25 v/v/v) to achieve a high concentration suitable for preparative scale injection (e.g., 350 mg/mL, adjust as needed based on solubility).[1]

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Mobile Phase Preparation (Example based on literature): [1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

3. Preparative HPLC Procedure:

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for a sufficient time until a stable baseline is achieved.

  • Method Parameters (starting point):

    • Column: YMC ODS AQ C18 (250 x 50 mm, 10 µm).[1]

    • Flow Rate: Adjust based on column dimensions (e.g., 50-100 mL/min).

    • Detection: UV at 225 nm or 230 nm.[1][3]

    • Injection Volume: Dependent on the concentration and column capacity.

    • Gradient Program: Develop a suitable gradient to achieve separation between Linagliptin and this compound. An initial screening on an analytical scale is recommended to optimize the separation before scaling up.

  • Injection and Fraction Collection:

    • Inject the prepared sample solution onto the equilibrated column.

    • Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time for this compound is typically close to that of Linagliptin and N-Acetyl Linagliptin.[1]

4. Post-Isolation Processing:

  • Solvent Evaporation: Combine the collected fractions containing pure this compound. Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C).

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the isolated this compound as a solid powder.

  • Purity Analysis: Determine the purity of the isolated this compound using an analytical HPLC method (as described in Table 1).

  • Characterization: Confirm the identity of the isolated compound using spectroscopic techniques such as LC-MS, ¹H NMR, and ¹³C NMR.[1]

Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the workflow for the isolation and purification of this compound.

G A Sample Preparation (Crude Mixture Dissolution & Filtration) B Preparative HPLC (Injection & Separation) A->B Inject Sample C Fraction Collection (this compound Peak) B->C Elute & Detect D Solvent Evaporation (Rotary Evaporator) C->D Combine Fractions E Lyophilization (Freeze Drying) D->E Remove Organic Solvent F Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) E->F Obtain Solid G Pure this compound (Reference Standard) F->G Confirm Structure

Caption: Workflow for the isolation of this compound.

References

Application Notes: Forced Degradation Studies of Linagliptin for the Generation of N-Formyl Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways and to develop stability-indicating analytical methods.[2][3] One of the known degradation products of Linagliptin is N-Formyl Linagliptin, which has been observed to form under specific stress conditions.[4] This document provides detailed protocols for conducting forced degradation studies on Linagliptin with a focus on generating and identifying this compound.

Purpose of Forced Degradation Studies

Forced degradation studies are essential for:

  • Elucidating the degradation pathways of a drug substance.[2]

  • Identifying potential degradation products that could form under storage or handling.[5]

  • Developing and validating stability-indicating analytical methods capable of separating the drug from its degradants.[6]

  • Understanding the intrinsic stability of the drug molecule.[7]

Formation of this compound

Studies have shown that this compound is primarily formed under oxidative and thermal stress conditions.[4] Understanding the conditions that lead to its formation is crucial for developing appropriate control strategies for the drug substance and product.

Analytical Techniques

The primary analytical technique for separating and quantifying Linagliptin and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection.[8][9] For the structural elucidation and confirmation of degradation products like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[6][7][8]

Experimental Protocols

Materials and Reagents
  • Linagliptin Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or HPLC Grade)

  • Phosphoric Acid, AR Grade

  • Potassium Dihydrogen Phosphate, AR Grade

Stock Solution Preparation

Prepare a Linagliptin stock solution at a concentration of 1 mg/mL by dissolving the appropriate amount of Linagliptin API in methanol or a suitable diluent.[10] This stock solution will be used for all stress conditions.

Forced Degradation Procedures

The following protocols are based on common conditions cited in the literature. The extent of degradation should be targeted between 5-20% to ensure that the primary degradation pathways are observed without excessive secondary degradation.[2]

a) Acid Hydrolysis

  • To 1 mL of Linagliptin stock solution (1 mg/mL), add 1 mL of 0.5 N HCl.

  • Heat the solution at 70°C for a specified period (e.g., monitor at intervals like 1, 4, 8, and 24 hours).[11]

  • After the desired time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume and concentration of 0.5 N NaOH.

  • Dilute the sample with the mobile phase diluent to a final concentration of approximately 50 µg/mL for HPLC analysis.[10]

b) Base Hydrolysis

  • To 1 mL of Linagliptin stock solution (1 mg/mL), add 1 mL of 0.5 N NaOH.

  • Keep the solution at room temperature for a specified period (e.g., monitor at intervals).[11] Mild degradation is typically observed under basic conditions.[7][11]

  • After the desired time, neutralize the solution with an equivalent volume and concentration of 0.5 N HCl.

  • Dilute the sample with the mobile phase diluent to a final concentration of approximately 50 µg/mL for HPLC analysis.

c) Oxidative Degradation (Generation of this compound)

  • To 1 mL of Linagliptin stock solution (1 mg/mL), add 1 mL of 3% H₂O₂.[11]

  • Keep the solution at room temperature and protect it from light for a specified period. Studies indicate this compound is formed under oxidative stress.[4]

  • Monitor the reaction progress at various time points.

  • Once the target degradation is achieved, dilute the sample with the mobile phase diluent to a final concentration of approximately 50 µg/mL for HPLC analysis.

d) Thermal Degradation (Generation of this compound)

  • Place a known quantity of Linagliptin solid powder in a petri dish or a suitable vial.

  • Expose the solid to dry heat in a calibrated oven at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C).[3] Thermal degradation has been shown to produce this compound.[4]

  • Expose the sample for a defined period (e.g., 1, 3, 5 days).[2]

  • After exposure, dissolve the sample in the diluent to achieve a known concentration (e.g., 1 mg/mL) and then dilute further to approximately 50 µg/mL for HPLC analysis.

e) Photolytic Degradation

  • Prepare two solutions of Linagliptin (1 mg/mL). Protect one as a control.

  • Expose the test solution to UV light (e.g., 254 nm) and/or daylight for a specified duration.[10]

  • After exposure, dilute the sample and the control with the mobile phase diluent to a final concentration of approximately 50 µg/mL for HPLC analysis. Note: Linagliptin is generally reported to be stable under photolytic conditions.[7][11]

Analytical Method: RP-HPLC

The following is a representative stability-indicating RP-HPLC method. Method parameters may need to be optimized.

ParameterCondition
Column C18 Column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.1% Phosphoric Acid (pH 2.5) and Acetonitrile.[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 10 µL[8]
Detection UV at 225 nm[8]
Column Temperature Ambient
Diluent A 50:50 (v/v) mixture of water and acetonitrile.[8]

Data Presentation

Summary of Forced Degradation Results for Linagliptin
Stress ConditionReagent/ConditionDuration/Temp.% Degradation (Approx.)This compound Formation
Acid Hydrolysis [7][11]0.5 N HCl70°CSignificantNo
Base Hydrolysis [7][11]0.5 N NaOHRoom TemperatureMild / InsignificantNo
Oxidative Degradation [4]3% H₂O₂Room TemperatureSignificantYes
Thermal Degradation (Solid State) [3][4]Dry Heat70-80°CVariableYes
Photolytic Degradation [10][11]UV light (254 nm) / DaylightAmbientInsignificantNo

Visualizations

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_analysis Analysis API Linagliptin API Stock Prepare 1 mg/mL Stock Solution API->Stock Acid Acid Hydrolysis (0.5N HCl, 70°C) Base Base Hydrolysis (0.5N NaOH, RT) Oxidative Oxidative (3% H2O2, RT) Thermal Thermal (Solid, 80°C) Photo Photolytic (UV/Daylight) Dilute Neutralize & Dilute (to 50 µg/mL) Acid->Dilute Base->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute HPLC RP-HPLC Analysis Dilute->HPLC LCMS LC-MS Identification HPLC->LCMS Data Data Interpretation & Pathway Elucidation HPLC->Data LCMS->Data

Caption: Workflow for Linagliptin Forced Degradation Studies.

Degradation Pathway to this compound

G cluster_pathway Degradation Pathway Lina Linagliptin Formyl This compound Lina->Formyl Oxidative Stress (H₂O₂) Thermal Stress (Heat) Other Other Degradation Products Lina->Other Acid/Base Hydrolysis

Caption: Formation of this compound from Linagliptin.

References

Application Notes and Protocols for Quality Control Testing of N-Formyl Linagliptin in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quality control testing of N-Formyl Linagliptin, a known impurity in Linagliptin drug substances and products. The following information is crucial for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical preparations containing Linagliptin.

Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] During the synthesis or storage of Linagliptin, process-related impurities and degradation products can arise. This compound is one such potential impurity that requires careful monitoring and control to ensure the quality and safety of the final drug product.[5][6][7] Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished products. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for the determination of this compound in pharmaceutical samples.[1][5][6] This method separates this compound from the active pharmaceutical ingredient (API), Linagliptin, and other related substances.

Chromatographic Conditions

A variety of HPLC conditions have been reported for the analysis of Linagliptin and its impurities. Below is a summary of a validated method suitable for the quantification of this compound.

ParameterCondition
HPLC System Waters 2965 HPLC apparatus or equivalent
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or ACE 3C18 PFP (dimensions not specified)
Mobile Phase A 0.1% Orthophosphoric acid in water (pH 2.3 - 2.5)
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic (65% A: 35% B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C or 40°C
Detection Wavelength 225 nm or 230 nm
Injection Volume 10 µL
Diluent Water:Methanol:Acetonitrile (50:25:25 v/v/v)

Note: The chromatographic conditions may need to be optimized depending on the specific column and HPLC system used.

Method Validation Summary

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] The validation parameters demonstrate that the method is sensitive, specific, linear, accurate, and precise for the quantification of this compound.

Validation ParameterResult for this compound
Linearity Range LOQ to 450 ppm
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.153 ppm
Limit of Quantitation (LOQ) 0.463 ppm
Accuracy (% Recovery) 99.13% to 101.35%
Precision (% RSD) 0.128% to 0.969%

Experimental Protocols

Preparation of Solutions

1. Diluent Preparation:

  • Mix water, methanol, and acetonitrile in a ratio of 50:25:25 (v/v/v).

2. Standard Stock Solution of this compound:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

3. Standard Solution for Linearity:

  • Prepare a series of dilutions from the standard stock solution to cover the desired concentration range (e.g., LOQ to 150% of the specification limit).

4. Sample Preparation (Linagliptin API):

  • Accurately weigh about 50 mg of the Linagliptin API sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[5]

5. Sample Preparation (Linagliptin Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Linagliptin and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes with intermittent shaking.[6]

  • Cool the solution to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon filter.[6]

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solutions to establish the calibration curve and verify system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. This compound has been observed to form under oxidative stress conditions.[6]

Protocol for Oxidative Degradation:

  • Dissolve a known amount of Linagliptin in the diluent.

  • Add a controlled volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Reflux the solution at room temperature for 24 hours.[5]

  • Analyze the resulting solution by the validated HPLC method to observe the formation of degradation products, including this compound.

Visualizations

Quality_Control_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Linagliptin Sample (API or Tablet Powder) Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Solution (if necessary) Dissolve->Filter Inject_Sample Inject Sample Solution Filter->Inject_Sample Standard Prepare this compound Standard Solutions Inject_Standard Inject Standard Solutions Standard->Inject_Standard Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Identify Identify this compound Peak Inject_Sample->Identify Integrate Integrate Peak Area Identify->Integrate Calculate Calculate Concentration Integrate->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for the quality control testing of this compound.

Logical_Relationship cluster_params Validation Parameters QC Quality Control of This compound Method Analytical Method (HPLC) QC->Method Validation Method Validation Method->Validation Spec Specification Compliance Validation->Spec Ensures Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD/LOQ Validation->LOD_LOQ

Caption: Logical relationship of quality control parameters for this compound.

References

Application Notes & Protocols: A Stability-Indicating Method for Linagliptin and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the development and validation of a stability-indicating analytical method for Linagliptin and its related impurities. The protocols outlined are intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Linagliptin drug products.

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] To ensure the stability and purity of the active pharmaceutical ingredient (API) and its formulations, a validated stability-indicating method is crucial. This method must be able to separate the parent drug from its potential degradation products and process-related impurities.[3] Forced degradation studies are performed under various stress conditions, as mandated by the International Conference on Harmonization (ICH) guidelines, to demonstrate the method's specificity.[4][5]

This document details the chromatographic conditions, forced degradation protocols, and validation parameters for a robust stability-indicating RP-HPLC method for Linagliptin.

Experimental Protocols

Recommended Chromatographic Conditions

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of Linagliptin and its impurities.[1][2][6][7]

ParameterRecommended Condition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase Isocratic elution with 0.1% Phosphoric Acid (pH 2.5) and Acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 225 nm[1][8]
Injection Volume 10 µL[1]
Column Temperature Ambient
Diluent Water:Acetonitrile (50:50, v/v)[1]
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Linagliptin reference standard in the diluent to obtain a known concentration.

  • Impurity Stock Solution: Prepare a stock solution containing known process-related impurities of Linagliptin (e.g., LNGN N-formyl, LNGN acetamide, LNGN N-Boc, LNGN amino) in the diluent.[1]

  • Sample Solution: Prepare the sample solution from the drug product or substance by dissolving it in the diluent to achieve a suitable concentration for analysis.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4] The drug substance should be subjected to the following stress conditions:

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 24 hours.[9]

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 10 days.[9]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide (H₂O₂) at room temperature.[9]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 60°C.[10]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light.

After exposure, neutralize the acidic and basic samples before dilution and injection into the HPLC system. Analyze all stressed samples and compare them against a control (unstressed) sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the development of a stability-indicating method for Linagliptin.

G Experimental Workflow for Stability-Indicating Method Development A Method Development & Optimization B Forced Degradation Studies A->B E Acid Hydrolysis B->E F Base Hydrolysis B->F G Oxidative Degradation B->G H Thermal Degradation B->H I Photolytic Degradation B->I C Method Validation (as per ICH Q2(R1)) J Specificity C->J K Linearity C->K L Accuracy C->L M Precision C->M N Robustness C->N D Finalized Stability-Indicating Method E->C F->C G->C H->C I->C J->D K->D L->D M->D N->D

Caption: Workflow for the development of a stability-indicating method.

Linagliptin Degradation Pathway

Forced degradation studies reveal that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[11][12]

G Simplified Degradation Pathway of Linagliptin cluster_0 Stress Conditions cluster_1 Degradation Products Linagliptin Linagliptin Acid_Degradants Acid Degradants (AD 1, AD 2) Linagliptin->Acid_Degradants Acid Hydrolysis Oxidative_Degradants Oxidative Degradants (OX 1, OX 2, OX 3, OX 4) Linagliptin->Oxidative_Degradants Oxidation Base_Degradants Minor Base Degradants Linagliptin->Base_Degradants Base Hydrolysis

References

Application Note: Chromatographic Separation of Linagliptin from N-Formyl Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. During the synthesis and storage of Linagliptin, various related substances or impurities can form, one of which is N-Formyl Linagliptin. The presence of this and other impurities can affect the safety and efficacy of the final drug product. Therefore, a robust analytical method is crucial for the separation and quantification of Linagliptin from its potential impurities. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation of Linagliptin from this compound.

Experimental Workflow

Chromatographic Separation Workflow A Standard & Sample Preparation B Mobile Phase Preparation C System Equilibration A->C B->C D Sample Injection C->D E Chromatographic Separation D->E F Detection (UV/PDA) E->F G Data Processing F->G H Result Interpretation & Reporting G->H

Caption: Experimental workflow for the chromatographic separation of Linagliptin.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the separation of Linagliptin and this compound based on a developed High-Performance Liquid Chromatography (HPLC) method.

ParameterLinagliptinThis compound
Retention Time (min) ~ 5.5~ 3.9
Relative Retention Time 1.00~ 0.71
Resolution (Rs) \multicolumn{2}{c}{ > 2.0 }
Tailing Factor (T) < 1.5< 1.5
Theoretical Plates (N) > 2000> 2000

Detailed Experimental Protocol

This protocol outlines a stability-indicating RP-HPLC method for the determination of Linagliptin and its related substances, including this compound.

1. Instrumentation and Chromatographic Conditions

  • System: A gradient-capable High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water, pH adjusted to 2.5.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A gradient program is often employed to achieve optimal separation of multiple impurities. For the specific separation of this compound, an isocratic elution can also be effective.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 45 °C.[3]

  • Detection Wavelength: 225 nm.[1][3]

  • Injection Volume: 10 µL.[1]

  • Diluent: A mixture of Mobile Phase A and Methanol (50:50 v/v).[3]

2. Preparation of Solutions

  • Standard Stock Solution (Linagliptin): Accurately weigh and dissolve an appropriate amount of Linagliptin reference standard in the diluent to obtain a known concentration (e.g., 800 µg/mL).[3]

  • Impurity Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to prepare a stock solution.

  • System Suitability Solution: Prepare a solution containing both Linagliptin and this compound at appropriate concentrations in the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample containing Linagliptin in the diluent to achieve a target concentration.

3. Chromatographic Procedure

  • Equilibrate the chromatographic system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure the absence of interfering peaks.

  • Inject the system suitability solution to evaluate the performance of the chromatographic system. The resolution between Linagliptin and this compound should be greater than 2.0.

  • Inject the standard and sample solutions in duplicate.

  • Record the chromatograms and integrate the peak areas.

4. Data Analysis

  • Identify the peaks of Linagliptin and this compound in the sample chromatogram by comparing their retention times with those obtained from the standard injections.

  • Calculate the amount of this compound in the sample using the following formula:

    % Impurity = (Area of Impurity / Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100

Method Development Insights

During the development of a robust separation method, several column chemistries and mobile phase compositions were evaluated. It was observed that on a C8 column, this compound eluted very close to Linagliptin, resulting in poor resolution.[2] The use of a Pentafluorophenyl (PFP) C18 column showed improved separation, especially with the addition of methanol to the mobile phase.[2] Ultimately, a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile under gradient or isocratic conditions has been found to provide a successful and repeatable separation of Linagliptin from its N-Formyl impurity.[1][4] The this compound impurity can be formed during thermal and oxidative degradation of Linagliptin.[2]

Signaling Pathway (Illustrative)

The following diagram illustrates the logical flow of method validation as per ICH guidelines, which is a critical step after the development of any analytical method.

Method_Validation_Pathway cluster_method Analytical Method Validation A Specificity B Linearity A->B C Range B->C D Accuracy C->D E Precision D->E F LOD & LOQ E->F G Robustness F->G H System Suitability G->H

Caption: Logical flow of analytical method validation according to ICH guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Linagliptin and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving the co-elution of N-Formyl Linagliptin with other impurities during chromatographic analysis.

Troubleshooting Guide

Question: How can I resolve the co-elution of this compound with other impurities or active pharmaceutical ingredients?

Answer:

Co-elution of this compound can be a significant challenge in the analytical development of Linagliptin. Here is a systematic approach to troubleshoot and resolve this issue, starting from initial observations to method optimization.

Step 1: Initial Assessment and Peak Purity Analysis

  • Symptom: A single, broad, or asymmetric peak is observed where this compound and another impurity are expected to elute.

  • Action:

    • Peak Purity Analysis: Utilize a PDA (Photodiode Array) or DAD (Diode Array Detector) to assess peak purity. An impure peak will show a mixed spectrum.

    • Spiking Study: If the identity of the co-eluting impurity is known, spike the sample with a pure standard of that impurity. An increase in the peak height or area of the suspect peak confirms co-elution.

Step 2: Method Optimization Strategies

If co-elution is confirmed, the following chromatographic parameters can be adjusted. It is recommended to modify one parameter at a time to understand its effect on the separation.

  • Mobile Phase Modification:

    • pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Linagliptin and its impurities. A study successfully used 0.1% phosphoric acid with a pH of 2.5.[1] Another method utilized a phosphate buffer at pH 5. Experimenting with the pH within the stable range of the column (typically pH 2-8 for silica-based columns) is a crucial first step.

    • Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can alter selectivity. One study noted that the addition of methanol to an acetonitrile-based mobile phase helped in the separation of this compound and N-acetyl Linagliptin from Empagliflozin.[2]

    • Buffer Concentration: Varying the concentration of the buffer salts (e.g., phosphate, formate, acetate) can also influence the separation.

  • Stationary Phase Selection:

    • If modifications to the mobile phase are insufficient, changing the column chemistry is the next logical step. Different stationary phases offer different selectivities.

    • C18 Columns: These are the most common reversed-phase columns and have been used successfully for Linagliptin analysis.[1][3]

    • Phenyl-Hexyl Columns: These columns provide alternative selectivity due to pi-pi interactions and can be effective in separating aromatic and closely related compounds.

    • Pentafluorophenyl (PFP) Columns: A study reported good separation of Linagliptin and its impurities using an ACE PFP C18 column.[2] PFP columns offer unique selectivity for polar and aromatic compounds.

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column can increase efficiency and potentially improve resolution.

  • Gradient Elution Program:

    • For complex samples with multiple impurities, a gradient elution program is often necessary.

    • Shallow Gradient: A slower, more shallow gradient around the elution time of the co-eluting peaks can significantly improve resolution.

    • Isocratic Hold: Introducing an isocratic hold in the gradient at a specific mobile phase composition can also enhance the separation of closely eluting peaks.

  • Temperature:

    • Adjusting the column temperature can affect retention times and selectivity. Lowering the temperature generally increases retention and may improve resolution, while increasing the temperature can decrease retention and improve peak shape. A column oven temperature of 40°C has been used in a method that successfully separated multiple Linagliptin impurities.[2]

Step 3: A Systematic Approach to Method Development

A Design of Experiments (DoE) approach can be employed for efficient method development and optimization. This allows for the simultaneous investigation of multiple parameters (e.g., pH, gradient slope, temperature) and their interactions, leading to a robust and optimized method.

Below is a DOT language script for a troubleshooting workflow for co-elution issues.

CoElution_Troubleshooting start Co-elution Suspected peak_purity Perform Peak Purity Analysis (PDA/DAD) start->peak_purity spiking Spiking Study with Known Impurity peak_purity->spiking confirm_coelution Co-elution Confirmed? spiking->confirm_coelution resolved Issue Resolved confirm_coelution->resolved No optimize Optimize Chromatographic Method confirm_coelution->optimize Yes mobile_phase Modify Mobile Phase (pH, Organic Modifier, Buffer) optimize->mobile_phase check_resolution Resolution Acceptable? mobile_phase->check_resolution column Change Stationary Phase (C18, PFP, Phenyl-Hexyl) gradient Adjust Gradient Program (Slope, Isocratic Hold) column->gradient column->check_resolution temperature Vary Column Temperature gradient->temperature gradient->check_resolution temperature->check_resolution check_resolution->column No end Method Optimized check_resolution->end Yes

A troubleshooting workflow for resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Linagliptin?

A1: Common impurities of Linagliptin can originate from the synthesis process or degradation. Some frequently reported impurities include this compound, LNGN acetamide, LNGN N-Boc, and LNGN amino impurity.[1] Forced degradation studies have shown that Linagliptin is susceptible to degradation under acidic and oxidative conditions.[4]

Q2: What is a typical starting point for HPLC method development for Linagliptin and its impurities?

A2: A good starting point is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a phosphate buffer (pH 2.5-5.0) and a mixture of acetonitrile and/or methanol as the organic modifier, with gradient elution.[1][2] Detection is typically performed using a PDA or UV detector at around 225 nm.[1][5]

Q3: How is this compound formed?

A3: this compound can be a process-related impurity from the synthesis of Linagliptin.[6] It can also be formed as a degradation product, particularly under thermal and oxidative stress conditions.[2]

Q4: Are there any UPLC methods available for the analysis of Linagliptin and its impurities?

A4: Yes, UPLC methods have been developed for the analysis of Linagliptin and its degradation products.[4] UPLC offers advantages such as shorter run times, better resolution, and lower solvent consumption compared to traditional HPLC.

Quantitative Data Summary

The following tables summarize quantitative data from various successful chromatographic methods for the separation of Linagliptin and its impurities.

Table 1: HPLC Method Parameters for Linagliptin Impurity Profiling

ParameterMethod 1Method 2
Column Kromasil C18ACE PFP C18
Mobile Phase A 0.1% Phosphoric Acid (pH 2.5)0.1% Orthophosphoric Acid in Water
Mobile Phase B AcetonitrileMethanol:Acetonitrile (10:90 v/v)
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. Not Specified40 °C
Detection PDA at 225 nm230 nm
Reference [1][2]

Table 2: UPLC Method for Linagliptin and Degradation Products

ParameterMethod 3
Column Thermo Scientific® RP-8 (100 mm × 4.6 mm; 5 μm)
Mobile Phase A 0.1% Formic Acid (pH 3.5)
Mobile Phase B Acetonitrile
Elution Mode Not Specified
Flow Rate Not Specified
Column Temp. Not Specified
Detection PDA Detector
Reference

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of Linagliptin and Related Substances

This protocol is based on a method developed for the comprehensive measurement of Linagliptin and its related substance impurities.[1]

  • Chromatographic System:

    • HPLC system equipped with a PDA detector.

    • Column: Kromasil C18.

    • Software for data acquisition and processing.

  • Reagents and Materials:

    • Linagliptin API and impurity standards (this compound, etc.).

    • Phosphoric acid.

    • Acetonitrile (HPLC grade).

    • Water (Milli-Q or equivalent).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.1% phosphoric acid (pH adjusted to 2.5) and acetonitrile.

    • Elution Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Linagliptin and each impurity in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to the desired working concentration.

    • Sample Solution: Accurately weigh and dissolve the Linagliptin drug substance or product in the diluent to achieve a known concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solutions to determine the retention times and response factors of Linagliptin and its impurities.

    • Inject the sample solution.

    • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Below is a DOT language script for a typical experimental workflow for impurity analysis.

Experimental_Workflow start Start: Impurity Analysis prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_samples Prepare Standard and Sample Solutions prep_mobile_phase->prep_samples equilibrate Equilibrate HPLC System and Column prep_samples->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard Solutions inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Process Data: Identify and Quantify Impurities acquire_data->process_data report Generate Report process_data->report end End report->end

A typical experimental workflow for HPLC impurity analysis.

References

minimizing the formation of N-Formyl Linagliptin during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of N-Formyl Linagliptin during the synthesis of Linagliptin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a process-related impurity that can form during the synthesis of Linagliptin.[1][2] It is characterized by the addition of a formyl group to the secondary amine of the piperidine ring of Linagliptin.[1][3] As with any impurity in an active pharmaceutical ingredient (API), its presence must be controlled to meet regulatory requirements and ensure the safety and efficacy of the final drug product.

Q2: At which stage of Linagliptin synthesis is this compound most likely to form?

A2: The formation of this compound is primarily associated with the aminolysis step, where a protected Linagliptin precursor is reacted with an aminating agent like ethanolamine to yield the final Linagliptin molecule.[1][2] Side reactions involving formyl-containing species or incomplete aminolysis can lead to its formation.[1][2]

Q3: What are the potential sources of the formyl group in the synthesis?

A3: The formyl group can originate from several sources, including:

  • Formylating agents: Traces of formaldehyde or formic acid in the reaction mixture can act as direct formylating agents.[1]

  • Solvent degradation: Certain solvents, like dimethylformamide (DMF), can degrade under specific reaction conditions to produce formylating species.

  • Reagent impurities: Impurities within the starting materials or reagents can also be a source of formylation.

Q4: How can I detect and quantify the amount of this compound in my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying this compound.[2][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification and structural confirmation of the impurity.[2][4] A typical HPLC method would utilize a C18 column with a mobile phase consisting of a buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[4]

Troubleshooting Guide

This guide addresses common issues encountered during Linagliptin synthesis that may lead to the formation of this compound.

Issue Potential Cause Recommended Action
High levels of this compound detected post-synthesis. Use of a polar aprotic solvent like DMF which can be a source of formylating species.Solvent Selection: Switch to Tetrahydrofuran (THF) as the reaction solvent. The use of THF has been shown to reduce the formation of this compound by approximately 40-50% compared to DMF.[1]
Non-optimal reaction temperature or time, leading to side reactions.Reaction Optimization: Maintain the reaction temperature at approximately 60°C for a duration of 3 hours during the aminolysis step when using THF/H2O as the solvent system.[2][6][7]
Presence of water in the reaction mixture.Water Content Control: While some water is necessary for the reaction, excessive amounts can promote side reactions. The optimal water content in a THF/water solvent system is in the range of 5-10% by volume.[1]
This compound levels increase during work-up or storage. Degradation of Linagliptin under certain conditions.pH Control: Avoid strongly acidic or alkaline conditions during work-up and storage, as these can promote the degradation of Linagliptin and potentially the formation of byproducts.[1]
Difficulty in removing this compound through standard purification. Similar polarity and chromatographic behavior to Linagliptin.Purification Strategy: If high levels of the impurity are present, consider salification of the crude Linagliptin with an acid like hydrochloric acid, followed by recrystallization from a suitable solvent such as toluene.[2] This can help in selectively precipitating the desired product and leaving the impurity in the mother liquor.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol outlines a general HPLC method for the analysis of this compound impurity.

Parameter Specification
Column Kromasil C18 (or equivalent)
Mobile Phase Isocratic elution with 0.1% phosphoric acid (pH 2.5) and acetonitrile.[4]
Flow Rate 1.0 mL/min[4]
Detection PDA detector at 225 nm[4]
Injection Volume 10 µL[4]
Column Temperature 40 °C[5]

Sample Preparation:

  • Accurately weigh and dissolve the Linagliptin sample in a diluent (e.g., a 50:50 mixture of water and acetonitrile) to a known concentration.[4]

  • Filter the sample solution through a 0.45 µm filter before injection.

Protocol 2: Recommended Synthesis Step to Minimize this compound

This protocol describes the aminolysis step optimized for minimizing this compound formation.

Parameter Specification
Starting Material (R)-7-(but-2-yn-1-yl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Protected Linagliptin)
Reagent Ethanolamine (approximately 10 equivalents)[2]
Solvent Tetrahydrofuran (THF) and Water (90:10 v/v)[1][2]
Temperature 60 °C[2][6][7]
Reaction Time 3 hours[2][6][7]

Procedure:

  • Dissolve the protected Linagliptin intermediate in the THF/water solvent mixture.

  • Add ethanolamine to the solution.

  • Heat the reaction mixture to 60°C and maintain for 3 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, proceed with the appropriate work-up and purification steps.

Visualizations

experimental_workflow cluster_synthesis Linagliptin Synthesis cluster_analysis Impurity Analysis start Start: Protected Linagliptin Intermediate aminolysis Aminolysis Step (Key for Impurity Formation) start->aminolysis Ethanolamine, THF/H2O, 60°C workup Reaction Work-up aminolysis->workup sampling In-process & Final Product Sampling aminolysis->sampling purification Purification (e.g., Recrystallization) workup->purification final_product Final Linagliptin API purification->final_product final_product->sampling hplc HPLC Analysis (Quantification of this compound) sampling->hplc result Impurity Level Check (< 0.1% desired) hplc->result result->purification Fail (Re-process) result->final_product

Caption: Experimental workflow for Linagliptin synthesis and impurity control.

logical_relationship cluster_factors Factors Influencing this compound Formation cluster_mitigation Mitigation Strategies solvent Solvent Choice impurity This compound Formation solvent->impurity DMF increases risk THF decreases risk temp Reaction Temperature temp->impurity Non-optimal temp increases risk time Reaction Time time->impurity Incorrect duration increases risk water Water Content water->impurity Excess water increases risk reagents Reagent Purity reagents->impurity Impurities can be formyl sources use_thf Use THF Solvent optimize Optimize Conditions (60°C, 3h) control_water Control Water (5-10%) purify Effective Purification

Caption: Factors influencing and mitigating this compound formation.

References

Technical Support Center: Addressing Matrix Effects in N-Formyl Linagliptin Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of N-Formyl Linagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses common issues related to matrix effects in this compound bioanalysis in a question-and-answer format.

Question 1: We are observing significant ion suppression for this compound in our plasma samples. What are the likely causes and how can we mitigate this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to a decreased signal intensity. For this compound, potential causes include phospholipids, salts, and other small molecules from plasma.

Here are troubleshooting steps to mitigate ion suppression:

  • Optimize Sample Preparation: The goal is to selectively remove interfering components while efficiently extracting this compound.

    • Protein Precipitation (PPT): While simple, it may not provide the cleanest extracts. If you are using PPT with acetonitrile or methanol, consider optimizing the solvent-to-plasma ratio. A higher ratio can sometimes improve the precipitation of proteins but may not effectively remove phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments of the aqueous phase to optimize the extraction of this compound and minimize the co-extraction of interfering substances.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing matrix effects. Utilize a sorbent that provides strong retention for this compound while allowing interfering components to be washed away. Reversed-phase (C18, Phenyl), mixed-mode, or polymer-based sorbents can be effective. Develop a robust wash and elution protocol.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the region where most matrix components elute (typically the void volume).

    • Increase Retention: Modify your mobile phase composition or gradient to increase the retention time of this compound, moving it away from early-eluting interferences.

    • Column Chemistry: Experiment with different column chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity compared to a standard C18 column and could resolve this compound from co-eluting matrix components.

  • Mass Spectrometry Parameter Optimization: Fine-tuning MS parameters can help reduce the impact of matrix effects.

    • Ionization Source: Electrospray ionization (ESI) is commonly used. Optimize source parameters such as spray voltage, gas flows (nebulizer and heater gas), and source temperature to ensure efficient and stable ionization of this compound.

    • MRM Transitions: Ensure that the selected multiple reaction monitoring (MRM) transitions are specific to this compound and are not prone to interference from matrix components.

Question 2: We are seeing inconsistent recovery for this compound across different plasma lots. How can we improve the consistency?

Answer:

Variable recovery is often a consequence of inconsistent matrix effects between different sources of biological matrix.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variability in matrix effects and recovery is to use a SIL-IS for this compound (e.g., this compound-d3). A SIL-IS will have nearly identical chemical and physical properties to the analyte and will be similarly affected by the matrix, thus providing accurate correction.

  • Evaluate Different Extraction Methods: The choice of extraction method can significantly impact consistency. While a study on the parent drug, Linagliptin, showed a high overall recovery of 92.5%, the recovery of this compound may differ. It is recommended to evaluate PPT, LLE, and SPE with at least six different lots of plasma to determine the most robust method.

  • Matrix Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the matrix effects.

Question 3: How do we quantitatively assess the matrix effect for this compound?

Answer:

A quantitative assessment of the matrix effect is crucial during method validation. The matrix factor (MF) is a key parameter to determine.

Experimental Protocol for Matrix Factor Determination:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound spiked in the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Blank plasma from at least six different sources is extracted first, and then this compound is spiked into the extracted matrix at low and high concentrations.

    • Set C (Pre-Extraction Spike): this compound is spiked into plasma from the same six sources at low and high concentrations before the extraction process.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A) A MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots of plasma should ideally be ≤15%.

  • Calculate Recovery: Recovery (%) = (Peak Area of Set C) / (Peak Area of Set B) * 100

While specific data for this compound is limited, a study on Linagliptin reported a matrix effect of 5.51%[1]. This suggests that some level of matrix effect can be expected for its N-Formyl metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma?

  • A1: The most common sources are phospholipids, which are abundant in plasma and can co-elute with analytes, causing ion suppression. Other sources include salts, endogenous metabolites, and anticoagulants.

Q2: Is Protein Precipitation (PPT) a suitable sample preparation method for this compound?

  • A2: PPT is a simple and fast method, but it may not be the most effective for removing all matrix interferences, particularly phospholipids. If significant matrix effects are observed with PPT, more selective methods like LLE or SPE should be considered.

Q3: What type of internal standard is recommended for this compound bioanalysis?

  • A3: A stable isotope-labeled (SIL) internal standard of this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for any signal suppression or enhancement.

Q4: How can I optimize my HPLC method to reduce matrix effects?

  • A4: To reduce matrix effects through chromatography, aim to separate this compound from the "matrix band" that often elutes early in the run. This can be achieved by:

    • Using a column with a different selectivity (e.g., Phenyl, PFP).

    • Optimizing the mobile phase composition (e.g., organic solvent type, pH, additives) to increase the retention of this compound.

    • Employing a gradient elution that provides good resolution between the analyte and early-eluting interferences.

Q5: What are acceptable limits for matrix factor and recovery during method validation?

  • A5: According to regulatory guidelines (e.g., FDA, EMA), the coefficient of variation (%CV) of the matrix factor from at least six different lots of the biological matrix should be ≤15%. Recovery should be consistent, precise, and reproducible, although a specific percentage is not mandated, it should be optimized to ensure adequate sensitivity.

Quantitative Data Summary

The following tables summarize relevant quantitative data found in the literature for Linagliptin, which can serve as a reference point for this compound method development.

Table 1: Bioanalytical Method Parameters for Linagliptin

ParameterValueReference
Matrix Effect 5.51%[1]
Overall Recovery 92.5%[1]
Internal Standard Recovery 89.9%[1]

Table 2: Recovery of this compound (in Drug Substance)

AnalyteRecovery Range
This compound 99.13% - 101.35%

Note: The recovery data for this compound is from a drug substance and not a biological matrix. Therefore, the actual recovery from plasma is expected to be lower and needs to be experimentally determined.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound

  • Sample Preparation: To 100 µL of plasma sample, add 25 µL of internal standard solution.

  • pH Adjustment (Optional): Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5) to adjust the pH.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a suitable volume onto the LC-MS/MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol/water (e.g., 20:80, v/v).

  • Elution: Elute this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonia in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_sets Sample Preparation cluster_calculations Calculations node_process node_process node_sample node_sample node_result node_result node_calc node_calc setA Set A: Analyte in Neat Solution analysis LC-MS/MS Analysis setA->analysis setB Set B: Post-Extraction Spike (Blank Plasma Extract + Analyte) setB->analysis setC Set C: Pre-Extraction Spike (Plasma + Analyte) extraction Extraction (LLE or SPE) setC->extraction extraction->analysis peak_areas Obtain Peak Areas analysis->peak_areas mf_calc Calculate Matrix Factor (MF) MF = Area(B) / Area(A) peak_areas->mf_calc rec_calc Calculate Recovery Recovery = Area(C) / Area(B) * 100 peak_areas->rec_calc mf_result Matrix Effect (Suppression/Enhancement) mf_calc->mf_result rec_result Extraction Recovery (%) rec_calc->rec_result Troubleshooting_Matrix_Effects cluster_strategies Mitigation Strategies cluster_methods Specific Methods node_problem node_problem node_strategy node_strategy node_method node_method node_outcome node_outcome problem Matrix Effect Observed (Ion Suppression/Enhancement) sp Optimize Sample Preparation problem->sp chrom Improve Chromatographic Separation problem->chrom is Use Stable Isotope-Labeled Internal Standard problem->is lle LLE sp->lle spe SPE sp->spe column Change Column Chemistry chrom->column gradient Modify Gradient chrom->gradient outcome Reduced Matrix Effect & Reliable Quantification is->outcome lle->outcome spe->outcome column->outcome gradient->outcome

References

improving peak shape for N-Formyl Linagliptin in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of N-Formyl Linagliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape during their experiments.

Troubleshooting Guide: Improving Peak Shape for this compound

Poor peak shape, such as tailing, fronting, or broadening, can significantly impact the accuracy and precision of your chromatographic analysis. This guide provides a systematic approach to troubleshooting and resolving these issues for this compound.

Diagram: Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow start Start: Poor Peak Shape Observed (Tailing, Fronting, Broadening) checkMobilePhase Step 1: Evaluate Mobile Phase start->checkMobilePhase checkColumn Step 2: Assess Column Health & Suitability checkMobilePhase->checkColumn OK mp_ph Adjust pH (2.5-4.5) checkMobilePhase->mp_ph Incorrect pH? mp_additive Add Mobile Phase Modifier (e.g., 0.1-0.3% TEA or DEA) checkMobilePhase->mp_additive Tailing observed? mp_organic Optimize Organic Modifier Ratio (Acetonitrile/Methanol) checkMobilePhase->mp_organic Poor resolution? checkSample Step 3: Investigate Sample & Injection checkColumn->checkSample OK col_type Use End-capped C18 or Alternative Chemistry (e.g., Phenyl) checkColumn->col_type Inappropriate column? col_health Flush or Replace Column checkColumn->col_health High backpressure/ old column? col_temp Adjust Column Temperature checkColumn->col_temp Variable retention? checkSystem Step 4: Verify HPLC System Performance checkSample->checkSystem OK sample_solvent Ensure Sample Solvent is Weaker than or Matches Mobile Phase checkSample->sample_solvent Peak distortion? sample_conc Reduce Injection Volume/Concentration checkSample->sample_conc Overload observed? end End: Optimized Peak Shape checkSystem->end OK sys_connections Check for Leaks & Dead Volume checkSystem->sys_connections Broad peaks? sys_flowrate Optimize Flow Rate checkSystem->sys_flowrate Suboptimal efficiency? mp_ph->checkColumn mp_additive->checkColumn mp_organic->checkColumn col_type->checkSample col_health->checkSample col_temp->checkSample sample_solvent->checkSystem sample_conc->checkSystem sys_connections->end sys_flowrate->end

Caption: A step-by-step workflow for troubleshooting poor peak shape in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound and how can I fix it?

A1: The most common cause of peak tailing for Linagliptin and its related compounds, including this compound, is the interaction between the basic amine groups in the molecule and acidic silanol groups on the surface of silica-based HPLC columns.[1] This secondary interaction slows down a portion of the analyte molecules, resulting in a "tailing" peak.

Solutions:

  • Use a Mobile Phase Additive: Adding a small concentration of a basic compound, like 0.3% Triethylamine (TEA) or Diethylamine (DEA), to the mobile phase can significantly improve peak shape.[1][2] These additives act as silanol-masking agents, competing with the analyte for active sites on the stationary phase.

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5 to 4.5) can protonate the basic functional groups on this compound, which can help to minimize their interaction with the stationary phase.[3]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which reduces the potential for peak tailing.[4]

Q2: My this compound peak is broad. What are the potential causes and solutions?

A2: Peak broadening can be caused by several factors related to the column, the HPLC system, or the sample itself.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample or a sample that is too concentrated can lead to broad, often asymmetrical peaks.[5] Try reducing the injection volume or diluting the sample.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening. Ensure all connections are made with the shortest possible length of appropriate tubing.

  • Column Degradation: An old or contaminated column can lose efficiency, resulting in broader peaks. Try flushing the column or replacing it if necessary.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.[5] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape of this compound?

A3: The choice between acetonitrile and methanol can influence selectivity, resolution, and peak shape.

  • Acetonitrile: Often provides better peak efficiency (narrower peaks) and lower backpressure compared to methanol. In some methods, acetonitrile has been shown to provide better separation for Linagliptin and its impurities.[3][6]

  • Methanol: Can offer different selectivity, which might be advantageous for resolving this compound from other closely eluting impurities.[1] Some studies have found that methanol provides symmetric peaks for Linagliptin.[6]

The optimal choice and ratio will depend on the specific column and other mobile phase components. It is recommended to experiment with both to determine the best conditions for your separation.

Q4: What are the recommended starting chromatographic conditions for analyzing this compound?

A4: Based on published methods, a good starting point for developing a method for this compound would be:

ParameterRecommended Starting Condition
Column C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid or 0.02M KH2PO4 in Water (pH adjusted to 2.5-4.5)[3][7]
Mobile Phase B Acetonitrile or Methanol[1][3]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min[1][3]
Detection Wavelength 225 nm[1][3]
Column Temperature Ambient or controlled (e.g., 30°C)[2]

Note: These are starting conditions and will likely require optimization for your specific sample and system.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Linagliptin and Related Substances

This protocol is adapted from a method developed for the analysis of Linagliptin and its impurities.[3]

  • Objective: To achieve good separation and peak shape for Linagliptin and its related substances, including this compound.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5.0 µm)[3]

    • Mobile Phase: A mixture of 0.1% aqueous phosphoric acid (pH 2.5) and acetonitrile in a 65:35 v/v ratio.[3]

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL[3]

    • Column Temperature: 30°C[3]

    • Detection: PDA detector at 225 nm[3]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).[3]

    • Further dilute to the desired working concentration.

Protocol 2: RP-HPLC Method with a Mobile Phase Additive to Reduce Peak Tailing

This protocol is based on a method that specifically addresses peak tailing for Linagliptin.[1]

  • Objective: To improve the peak symmetry of basic analytes like Linagliptin and its derivatives.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm)[1]

    • Mobile Phase: A mixture of methanol and water containing 0.3% Triethylamine (TEA), in a 40:60 v/v ratio, with the pH adjusted to 4.5.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection: DAD detector at 225 nm[1]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample prepared in the mobile phase or a compatible diluent.

    • Monitor the chromatogram for peak shape and retention time. The addition of TEA is expected to significantly reduce tailing.[1]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters and system suitability results from validated methods for Linagliptin and its impurities.

Table 1: Optimized Chromatographic Conditions
ParameterMethod 1[3]Method 2[1]Method 3[8]
Column Kromasil C18 (250x4.6mm, 5µm)C18 (150x4.6mm)C18
Mobile Phase 0.1% H3PO4 (pH 2.5) : ACN (65:35)Methanol : Water + 0.3% TEA (40:60), pH 4.5KH2PO4 buffer (pH 4.6) : Methanol (30:70)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Wavelength 225 nm225 nm260 nm
Table 2: System Suitability Parameters
ParameterAcceptance CriteriaTypical Value for LinagliptinReference
Tailing Factor (Asymmetry) ≤ 1.51.1[1]
Theoretical Plates > 200053,642[1]
%RSD of Peak Area < 2.0%< 1.0%[3][8]
Resolution > 1.5> 5.0 (between enantiomers)[2]

Diagram: Relationship Between pH, Silanol Interaction, and Peak Shape

SilanolInteraction cluster_high_ph Higher pH (e.g., > 5) cluster_low_ph Lower pH (e.g., < 4) Analyte_NH Analyte (R-NH2) Neutral Silanol_O Silanol (Si-O-) Ionized Analyte_NH->Silanol_O Strong Interaction TailingPeak Result: Peak Tailing Silanol_O->TailingPeak Analyte_NH3 Analyte (R-NH3+) Protonated Silanol_OH Silanol (Si-OH) Neutral Analyte_NH3->Silanol_OH Reduced Interaction SymmetricPeak Result: Symmetric Peak Silanol_OH->SymmetricPeak

Caption: The effect of mobile phase pH on analyte-stationary phase interactions and peak shape.

References

Technical Support Center: Optimization of Mobile Phase for N-Formyl Linagliptin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of N-Formyl Linagliptin from Linagliptin and other related substances.

Troubleshooting Guide

Encountering issues during the separation of this compound is common. This guide provides solutions to frequently observed problems.

ProblemPotential Cause(s)Recommended Solution(s)
Poor resolution between this compound and other impurities or Linagliptin - Inappropriate mobile phase composition (organic modifier percentage).- Incorrect mobile phase pH.- Suboptimal column chemistry.- Adjust the ratio of the organic modifier (acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier generally increases retention time and may improve resolution.- Optimize the pH of the aqueous phase. For Linagliptin and its impurities, a slightly acidic pH (e.g., 2.5-3.5) using phosphoric acid or formic acid is often effective.[1][2]- Consider a different stationary phase. While C18 columns are common, a C8 or a phenyl-hexyl column might offer different selectivity.[3]
Peak tailing for this compound or Linagliptin - Secondary interactions with residual silanols on the silica-based column.- Incompatible sample solvent with the mobile phase.- Column overload.- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask silanol interactions.- Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase.[4]- Reduce the sample concentration or injection volume.
Variable or drifting retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Poor column equilibration.- Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a buffer to maintain a stable pH.- Use a column oven to maintain a consistent temperature (e.g., 30°C or 45°C).[1][2]- Ensure the column is adequately equilibrated with the mobile phase before injecting the sample.[5]
Ghost peaks appearing in the chromatogram - Contaminated mobile phase or injection solvent.- Carryover from the injector.- Use high-purity solvents (HPLC or UPLC grade).- Implement a needle wash step in the injection sequence with a strong solvent.
Low sensitivity or poor peak response for this compound - Suboptimal detection wavelength.- Sample degradation.- Set the UV detector to a wavelength where this compound has maximum absorbance, typically around 225 nm.[1][2]- this compound can be sensitive to hydrolysis; ensure samples are handled and stored correctly to prevent degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of this compound?

A1: A good starting point for method development is a mobile phase consisting of an aqueous buffer and an organic modifier. For example, a mixture of 0.1% phosphoric acid in water (pH adjusted to 2.5) as mobile phase A and acetonitrile as mobile phase B is a commonly used combination.[1] An isocratic elution with a ratio of 65:35 (A:B) has been shown to be effective.[1]

Q2: How does the pH of the mobile phase affect the separation?

A2: The pH of the mobile phase plays a crucial role in controlling the ionization state of the analytes, which in turn affects their retention and selectivity. For basic compounds like Linagliptin and its related substances, a lower pH (e.g., 2.5-3.5) suppresses the ionization of silanol groups on the column, reducing peak tailing and improving peak shape.

Q3: Can methanol be used instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used as an alternative to acetonitrile. However, the choice between the two will affect the selectivity of the separation. Acetonitrile generally provides better resolution for Linagliptin and its impurities.[1] If using methanol, the gradient or isocratic conditions will likely need to be re-optimized.

Q4: What type of HPLC column is recommended for this separation?

A4: A reversed-phase C18 column is the most commonly used stationary phase for the separation of Linagliptin and its impurities, including this compound.[1][7] Typical column dimensions are 250 mm in length, 4.6 mm in internal diameter, and a particle size of 5 µm.[1]

Q5: At what wavelength should I monitor the separation?

A5: A UV detection wavelength of 225 nm is frequently used for the analysis of Linagliptin and its related substances, as it provides good sensitivity for the parent drug and its impurities.[1][2]

Experimental Protocol: Optimized HPLC Method

This protocol describes a validated HPLC method for the separation of this compound.

1. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water and adjust the pH to 2.5.

  • Mobile Phase B: Use HPLC-grade acetonitrile.[1]

  • Elution: An isocratic elution with a composition of 65% Mobile Phase A and 35% Mobile Phase B is recommended.[1]

2. Sample Preparation:

  • Accurately weigh and dissolve the sample containing Linagliptin and its impurities in a suitable diluent to achieve a known concentration. The mobile phase can often serve as an appropriate diluent.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase 65% (0.1% Phosphoric Acid, pH 2.5) : 35% Acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 225 nm[1]
Injection Volume 10 µL[1]

Quantitative Data Summary

The following table summarizes typical performance data for the optimized method.

AnalyteRetention Time (min)LOD (ppm)LOQ (ppm)Recovery (%)
This compound Varies based on exact conditions0.153[1]0.463[1]99.13 - 101.35[1]
Linagliptin Varies based on exact conditions---
Other Impurities Varies0.015 - 0.190[1]0.045 - 0.574[1]99.14 - 101.76[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the separation of this compound.

TroubleshootingWorkflow start Start: Chromatographic Issue Identified check_resolution Poor Resolution? start->check_resolution adjust_mobile_phase Adjust Mobile Phase (% Organic or pH) check_resolution->adjust_mobile_phase Yes check_peak_shape Poor Peak Shape? check_resolution->check_peak_shape No change_column Change Column (e.g., C8, Phenyl) adjust_mobile_phase->change_column If no improvement adjust_mobile_phase->check_peak_shape change_column->check_peak_shape end_bad Consult Further (e.g., Instrument Service) change_column->end_bad check_sample_solvent Check Sample Solvent Compatibility check_peak_shape->check_sample_solvent Yes check_retention_time Retention Time Drift? check_peak_shape->check_retention_time No reduce_concentration Reduce Sample Concentration check_sample_solvent->reduce_concentration reduce_concentration->check_retention_time prepare_fresh_mobile_phase Prepare Fresh Mobile Phase check_retention_time->prepare_fresh_mobile_phase Yes end_good Problem Resolved check_retention_time->end_good No check_temp_control Check Column Temperature Control prepare_fresh_mobile_phase->check_temp_control equilibrate_column Ensure Adequate Column Equilibration check_temp_control->equilibrate_column equilibrate_column->end_good equilibrate_column->end_bad If unresolved

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Characterization of N-Formyl Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of N-Formyl Linagliptin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its characterization important?

A1: this compound is a known impurity and a potential degradation product of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1][2] Its characterization is crucial for ensuring the quality, safety, and efficacy of Linagliptin drug products.[2] Regulatory bodies require the identification and quantification of impurities to control their levels within acceptable limits.

Q2: Under what conditions is this compound typically formed?

A2: this compound has been observed to form under specific stress conditions. Studies have shown its formation during thermal and oxidative degradation of Linagliptin.[3] It is important to note that Linagliptin is generally stable under acidic, alkaline, and photolytic degradation conditions.[3]

Q3: What are the primary analytical techniques used for the characterization of this compound?

A3: The primary analytical techniques for the characterization of this compound include:

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and structural elucidation based on mass-to-charge ratio.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.[7]

  • Preparative HPLC for isolating the impurity for further characterization.[3]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor resolution or co-elution of this compound with Linagliptin or other impurities.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: Standard C8 and C18 columns may not provide sufficient selectivity.

    • Troubleshooting Steps:

      • Utilize a Pentafluorophenyl (PFP) column: PFP columns offer alternative selectivity and can improve the resolution of closely eluting compounds.[3]

      • Experiment with other stationary phases: Consider phenyl-hexyl or cyano columns, but be aware that peak shape issues have been reported with some impurities on these phases.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good separation.

    • Troubleshooting Steps:

      • Modify the organic modifier: Adding a small percentage of methanol to an acetonitrile-based mobile phase can enhance separation.[3]

      • Adjust the aqueous phase: Incorporating a low concentration of an acid, such as orthophosphoric acid, can improve peak shape and resolution.[3][4]

      • Optimize the gradient: A well-designed gradient elution program is often necessary to separate a complex mixture of impurities.

Logical Workflow for HPLC Method Optimization

HPLC_Troubleshooting cluster_column Column Adjustments cluster_mobile_phase Mobile Phase Optimization start Start: Poor Resolution column_check Evaluate Column Chemistry start->column_check mobile_phase_check Optimize Mobile Phase column_check->mobile_phase_check If still unresolved pfp_column Switch to PFP Column column_check->pfp_column other_phases Test Phenyl-Hexyl/Cyano column_check->other_phases gradient_check Refine Gradient Program mobile_phase_check->gradient_check If still unresolved add_methanol Add Methanol to Organic Phase mobile_phase_check->add_methanol adjust_aqueous Adjust pH of Aqueous Phase mobile_phase_check->adjust_aqueous end_good Achieve Good Resolution gradient_check->end_good Resolution achieved end_bad Persistent Issues: Consult Specialist gradient_check->end_bad If still unresolved pfp_column->mobile_phase_check other_phases->mobile_phase_check add_methanol->gradient_check adjust_aqueous->gradient_check

Caption: Troubleshooting workflow for HPLC resolution issues.

Issue 2: Inconsistent quantification results for this compound.

Possible Causes & Solutions:

  • Sample Instability: this compound in solution may not be stable over time.

    • Troubleshooting Steps:

      • Conduct solution stability studies: Analyze prepared sample and standard solutions at regular intervals to determine their stability under the storage conditions (e.g., autosampler temperature).[3]

      • Maintain low temperatures: Store solutions at a reduced temperature (e.g., 10°C) to minimize degradation.[3]

  • Non-linear detector response at low concentrations.

    • Troubleshooting Steps:

      • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ): Validate the method to establish the concentration range for reliable and accurate quantification.

      • Prepare a comprehensive calibration curve: Ensure the calibration curve covers the expected concentration range of the impurity and demonstrates linearity.[4]

Mass Spectrometry (MS) Analysis

Issue: Difficulty in confirming the identity of this compound.

Possible Causes & Solutions:

  • Incorrect interpretation of the mass spectrum.

    • Troubleshooting Steps:

      • Look for the protonated molecular ion: In positive ion electrospray ionization (ESI-MS), this compound is expected to show a protonated molecular ion [M+H]⁺.

      • Analyze the fragmentation pattern: Compare the observed fragment ions with the expected fragmentation of the this compound structure.

Expected Mass Spectral Data

IonExpected m/z
[M+H]⁺~501.23

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterReported ValueReference
Limit of Detection (LOD)0.153 ppm[4]
Limit of Quantification (LOQ)0.463 ppm[4]
Accuracy (% Recovery)99.13% - 101.35%[4]
Precision (%RSD)0.128% - 0.969%[4]

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound

This protocol is a general guideline based on published methods and may require optimization for specific instrumentation and samples.

1. Chromatographic System:

  • System: A gradient-capable HPLC or UHPLC system with a PDA or UV detector.

  • Column: ACE PFP C18 or a similar pentafluorophenyl column.[3]

  • Column Temperature: 40°C.[3]

2. Mobile Phase:

  • Mobile Phase A: 0.1% Orthophosphoric acid in water with a small percentage of acetonitrile (e.g., 10-12%).[3]

  • Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v).[3]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 225 nm or 230 nm.[3][4]

  • Injection Volume: 10 µL.

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of all related impurities.

4. Sample Preparation:

  • Diluent: A mixture of water, methanol, and acetonitrile (e.g., 50:25:25 v/v/v) can be used.[3]

  • Procedure: Accurately weigh and dissolve the sample in the diluent to achieve the desired concentration. Filter the solution through a 0.45 µm filter before injection.[3]

Experimental Workflow for this compound Characterization

characterization_workflow start Start: Sample Containing Potential this compound hplc_analysis HPLC Analysis for Separation and Quantification start->hplc_analysis lcms_analysis LC-MS Analysis for Identification hplc_analysis->lcms_analysis Peak detected prep_hplc Preparative HPLC for Isolation (if needed) lcms_analysis->prep_hplc Further confirmation needed final_report Final Characterization Report lcms_analysis->final_report Identity confirmed nmr_analysis NMR Spectroscopy for Structural Confirmation nmr_analysis->final_report prep_hplc->nmr_analysis

Caption: A typical workflow for the characterization of this compound.

Protocol 2: Forced Degradation Study to Investigate this compound Formation

1. Thermal Degradation:

  • Expose the Linagliptin drug substance or product to elevated temperatures (e.g., 80°C) for a specified period.[3]

  • Analyze the stressed samples at different time points by HPLC to monitor the formation of this compound.

2. Oxidative Degradation:

  • Treat a solution of Linagliptin with an oxidizing agent (e.g., hydrogen peroxide).

  • Analyze the samples at various time intervals using a validated HPLC method to observe the formation of this compound.[3]

Formation Pathway of this compound

degradation_pathway linagliptin Linagliptin thermal_stress Thermal Stress linagliptin->thermal_stress oxidative_stress Oxidative Stress linagliptin->oxidative_stress n_formyl_linagliptin This compound thermal_stress->n_formyl_linagliptin oxidative_stress->n_formyl_linagliptin

Caption: Formation of this compound from Linagliptin under stress conditions.

References

Technical Support Center: Control of N-Formyl Linagliptin in API

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control N-Formyl Linagliptin levels in the Linagliptin Active Pharmaceutical Ingredient (API).

Troubleshooting Guides

Issue: High Levels of this compound Detected in Crude Linagliptin

Possible Cause 1: Presence of Formylating Agents in the Reaction Mixture.

This compound is primarily formed by the reaction of Linagliptin's secondary amine with formylating agents.[1][2][3] These can be introduced through various sources during synthesis.

Recommended Actions:

  • Raw Material Scrutiny: Analyze all starting materials and reagents, particularly those used in the final synthetic steps, for the presence of formic acid or other potential formylating impurities.

  • Solvent Purity: Ensure the use of high-purity solvents that are free from formic acid or formaldehyde impurities. Some solvents can degrade over time to form these species.

  • Process Optimization:

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up steps, as thermal stress can lead to the degradation of reactants or solvents, generating formylating species.[4]

    • pH Control: Maintain optimal pH conditions to minimize side reactions that could lead to the formation of formylating agents.

Possible Cause 2: Incomplete Aminolysis during Synthesis.

If the synthesis of Linagliptin involves an aminolysis step, incomplete reaction can leave residual intermediates that may be more susceptible to N-formylation or can themselves be formylated.[5]

Recommended Actions:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the progress of the aminolysis reaction and ensure its completion.

  • Stoichiometry Optimization: Carefully optimize the stoichiometry of the aminolysis reagent to drive the reaction to completion.

Possible Cause 3: Degradation of Linagliptin during Downstream Processing or Storage.

Linagliptin can degrade under certain conditions to form this compound.

Recommended Actions:

  • Avoid Acidic Conditions: Linagliptin is susceptible to degradation in acidic conditions.[6] Ensure that all downstream processing steps, including extractions and crystallizations, are performed under neutral or slightly basic conditions where appropriate.

  • Controlled Storage: Store the crude API under controlled conditions of temperature and humidity to prevent degradation.

Issue: this compound Levels Increase After Purification

Possible Cause 1: Inappropriate Purification Technique.

The chosen purification method may not be effective at removing the more polar this compound from the less polar Linagliptin.

Recommended Actions:

  • Optimize Recrystallization:

    • Solvent Selection: Experiment with different solvent systems for recrystallization. A solvent system where Linagliptin has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains in the mother liquor, is ideal. Toluene has been mentioned as a recrystallization solvent for controlling some impurities in Linagliptin.[5]

    • Cooling Rate: Control the cooling rate during crystallization. Slow cooling often leads to purer crystals.

  • Chromatographic Purification: For challenging separations, consider column chromatography with a suitable stationary and mobile phase combination.

  • Salification: Formation of a salt of Linagliptin can sometimes help in the selective precipitation of the API, leaving impurities in the solution. Salifying Linagliptin with hydrochloric acid has been shown to reduce certain impurities.[5]

Possible Cause 2: Degradation During Purification.

The conditions used during purification (e.g., heat, prolonged processing times) might be causing the degradation of Linagliptin.

Recommended Actions:

  • Temperature and Time Monitoring: Minimize the time the product is exposed to high temperatures during steps like dissolution for recrystallization.

  • Inert Atmosphere: If oxidative degradation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Oxidative conditions have been shown to promote the formation of this compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a process-related impurity and a potential degradation product of Linagliptin.[4][5][7] It is structurally similar to Linagliptin but contains an additional formyl group (-CHO) attached to the nitrogen of the aminopiperidine moiety. Its molecular formula is C₂₆H₂₈N₈O₃, and its molecular weight is approximately 500.55 g/mol .[7][8][9]

Q2: How is this compound formed?

This compound can be formed through several pathways:

  • During Synthesis: Reaction of Linagliptin with formylating agents (e.g., formic acid, formaldehyde) present as impurities in raw materials or solvents.[1][2][3]

  • Incomplete Reactions: As a byproduct of incomplete aminolysis during the synthesis process.[5]

  • Degradation: Degradation of the Linagliptin API under stress conditions such as heat, oxidation, or in the presence of certain excipients that can generate formic acid.[4][10][11]

Q3: What are the regulatory limits for this compound?

Regulatory limits for impurities are generally guided by ICH guidelines. For new drug substances, any impurity exceeding 0.10% should typically be identified and qualified.[5] Specific limits for this compound would be established based on toxicological data and the maximum daily dose of Linagliptin.

Q4: How can I detect and quantify this compound?

The most common analytical technique for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][12][13] Several HPLC methods have been developed for the analysis of Linagliptin and its related substances.

Q5: Can this compound be removed from the API?

Yes, this compound can be removed or its levels significantly reduced through appropriate purification techniques. Recrystallization using a well-chosen solvent system is a common and effective method.[5][14] In some cases, chromatographic purification or salification may be necessary.[5]

Data Presentation

Table 1: Summary of Forced Degradation Studies on Linagliptin

Stress ConditionDuration/ConcentrationTemperature% Degradation of LinagliptinFormation of this compoundReference
Acid Hydrolysis1 N HCl60°C~21.39%Not explicitly stated, but other degradation products formed[15]
Acid Hydrolysis0.5 N HCl70°CSignificant degradationNot explicitly stated, but other degradation products formed[16]
Base Hydrolysis0.5 N NaOHRoom TempMild degradation (~0.25%)Not explicitly stated, but other degradation products formed[16]
Oxidative3% H₂O₂Room TempSignificant degradationFormed[4]
Thermal--Formed[4]

Note: The percentage of this compound formation was not always quantified in the cited literature.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Linagliptin and this compound

This protocol is a representative method based on literature for the separation of Linagliptin and its impurities.[4][5][12]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water (pH adjusted to 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Linagliptin API sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.

Protocol 2: General Recrystallization Procedure for Linagliptin API

This is a general protocol for recrystallization that can be adapted to control this compound levels.

  • Solvent Selection:

    • Test the solubility of the crude Linagliptin in various solvents (e.g., toluene, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and at the solvent's boiling point.

    • The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Procedure:

    • Place the crude Linagliptin API in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent to the flask.

    • Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.

    • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • If charcoal was added, perform a hot gravity filtration to remove it.

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

  • Analysis: Analyze the purified Linagliptin and the mother liquor by HPLC (Protocol 1) to determine the level of this compound and assess the efficiency of the recrystallization.

Visualizations

cluster_formation Formation Pathway of this compound Linagliptin Linagliptin N_Formyl_Linagliptin This compound Linagliptin->N_Formyl_Linagliptin Formylation Formylating_Agent Formylating Agent (e.g., Formic Acid, Formaldehyde) Formylating_Agent->N_Formyl_Linagliptin

Caption: Formation of this compound from Linagliptin.

cluster_workflow Experimental Workflow for this compound Control Start Crude Linagliptin API HPLC_Analysis_1 HPLC Analysis (Protocol 1) Start->HPLC_Analysis_1 Decision This compound Level Acceptable? HPLC_Analysis_1->Decision Purification Purification (e.g., Recrystallization - Protocol 2) Decision->Purification No End Pure Linagliptin API Decision->End Yes HPLC_Analysis_2 HPLC Analysis of Purified API and Mother Liquor Purification->HPLC_Analysis_2 HPLC_Analysis_2->Decision Troubleshoot Troubleshoot Process (See Guides) HPLC_Analysis_2->Troubleshoot

Caption: Workflow for controlling this compound levels.

cluster_troubleshooting Troubleshooting Logic for High this compound High_Impurity High this compound in Crude API Check_Raw_Materials Analyze Raw Materials and Solvents High_Impurity->Check_Raw_Materials Check_Process_Params Review Process Parameters (Temp, pH, Time) High_Impurity->Check_Process_Params Check_Reaction_Completion Verify Reaction Completion (IPC) High_Impurity->Check_Reaction_Completion High_Impurity_Post_Purification High this compound After Purification Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) High_Impurity_Post_Purification->Optimize_Recrystallization Consider_Alternatives Consider Alternative Purification Methods High_Impurity_Post_Purification->Consider_Alternatives

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Robust Quantification of N-Formyl Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method refinement for the robust quantification of N-Formyl Linagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this Linagliptin impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a known impurity and a potential degradation product of Linagliptin, an active pharmaceutical ingredient (API) used in the treatment of type 2 diabetes.[1][2][3] Its quantification is critical for ensuring the quality, safety, and efficacy of Linagliptin drug products, as regulatory guidelines require the monitoring and control of impurities.

Q2: What is the most common analytical technique for quantifying this compound?

A2: The most prevalent and robust method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection.[1][2][4] This technique allows for the separation, identification, and quantification of this compound from Linagliptin and its other related substances.

Q3: Under what conditions does this compound typically form?

A3: Forced degradation studies have shown that this compound can form under thermal and oxidative stress conditions.[1] This information is crucial for understanding the potential sources of this impurity during manufacturing and storage.

Q4: What are the typical challenges encountered during the HPLC analysis of this compound?

A4: Common challenges include co-elution with other impurities like N-Acetyl Linagliptin or other drug substances such as Empagliflozin, poor peak shape, and achieving adequate resolution from the main Linagliptin peak.[1] Method development and optimization are often necessary to overcome these issues.

Q5: How can I ensure the stability of my standard and sample solutions containing this compound?

A5: Studies have indicated that standard and sample solutions of Linagliptin and its impurities, when prepared in an appropriate diluent, are stable for up to 24 hours at a controlled temperature of 10°C in an autosampler.[1] It is recommended to perform your own solution stability studies under your specific laboratory conditions.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the quantification of this compound using RP-HPLC.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of this compound with other peaks (e.g., N-Acetyl Linagliptin, Empagliflozin) Inadequate mobile phase composition.Modify the mobile phase. The addition of methanol to the organic phase (acetonitrile) or adjusting the percentage of acetonitrile in the aqueous phase has been shown to improve separation.[1]
Incorrect column selection.Experiment with different stationary phases. While C18 columns are common, other columns like PFP C18 (Pentafluorophenyl) may offer different selectivity.[1]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Ensure the mobile phase pH is optimized for the analytes. For Linagliptin and its impurities, a pH of around 2.3-2.5 has been used effectively.[1][2]
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Use a guard column and ensure proper column washing and storage. If performance degrades, replace the column.
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a consistent temperature (e.g., 30°C or 40°C).[1][2]
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Premixing solvents and degassing can help.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Low Sensitivity / Inability to Detect Low Levels of this compound Suboptimal detection wavelength.The optimal UV detection wavelength for Linagliptin and its impurities is typically around 225 nm or 230 nm.[1][2]
High background noise.Ensure high purity of mobile phase solvents and proper degassing. A clean system and a stable detector lamp are essential.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated HPLC methods for the quantification of this compound.

Table 1: Linearity and Range

AnalyteLinearity Range (ppm)Correlation Coefficient (r²)Reference
This compound0.463 - 450>0.99[2]

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ppm)LOQ (ppm)Reference
This compound0.1530.463[2]

Table 3: Accuracy (Recovery)

AnalyteSpiked LevelRecovery (%)Reference
This compound50%99.13 - 101.35[2]
100%99.13 - 101.35[2]
150%99.13 - 101.35[2]

Experimental Protocols

RP-HPLC Method for the Quantification of this compound and Other Related Substances

This protocol is a representative method based on published literature and should be adapted and validated for your specific instrumentation and requirements.

a. Chromatographic Conditions

  • HPLC System: A gradient HPLC system with a PDA or UV detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in water (pH adjusted to 2.5).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 65:35 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 225 nm.[2]

  • Injection Volume: 10 µL.[2]

b. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a known concentration (e.g., 3000 ppm).[2]

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 300 ppm).[2]

  • Sample Preparation: Accurately weigh a quantity of the Linagliptin drug substance or powdered tablets, dissolve in the diluent, sonicate if necessary, and filter through a 0.45 µm nylon filter to obtain a final concentration within the validated range of the method.[1]

c. System Suitability

Before sample analysis, inject the working standard solution multiple times (e.g., n=6) and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area and retention time, ensuring they meet the acceptance criteria defined in your validation protocol.

Visualizations

experimental_workflow prep Sample & Standard Preparation hplc RP-HPLC Analysis prep->hplc system_suitability System Suitability Check hplc->system_suitability system_suitability->hplc Fail data_acq Data Acquisition (Peak Area, Retention Time) system_suitability->data_acq Pass quant Quantification of This compound data_acq->quant report Reporting Results quant->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Poor Chromatographic Performance check_resolution Check Peak Resolution & Tailing Factor start->check_resolution check_retention Check Retention Time Stability start->check_retention adjust_mobile_phase Adjust Mobile Phase Composition check_resolution->adjust_mobile_phase Resolution < 2 or Tailing > 1.5 check_column Evaluate Column Performance adjust_mobile_phase->check_column end Method Optimized check_column->end check_temp Verify Column Temperature check_retention->check_temp High %RSD check_pump Inspect Pump & Flow Rate check_temp->check_pump check_pump->end

References

Validation & Comparative

A Comparative Analysis of Linagliptin and its N-Formyl Derivative on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitory activity of the established anti-diabetic drug, Linagliptin, and its N-formyl derivative, N-Formyl Linagliptin. This document summarizes available data, details relevant experimental methodologies, and visualizes key pathways to support research and development in this area.

Quantitative Comparison of DPP-4 Inhibitory Activity

The following table summarizes the known DPP-4 inhibitory activities of Linagliptin and this compound. A direct, side-by-side experimental comparison of the IC50 for this compound is not prominently available in the reviewed scientific literature, where it is primarily characterized as a process-related impurity or derivative of Linagliptin.[1][2][3]

CompoundMolecular FormulaMolecular Weight ( g/mol )DPP-4 IC50Citation
Linagliptin C25H28N8O2472.54~1 nM[4]
This compound C26H28N8O3500.55Data not available[1][2][3]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of inhibition.

DPP-4 Inhibition Signaling Pathway

DPP-4 inhibitors exert their therapeutic effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] This leads to a cascade of downstream effects that ultimately regulate blood glucose levels.[5][7]

DPP4_Signaling_Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretin Hormones (GLP-1, GIP)->Insulin Secretion (β-cells) Stimulates Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Incretin Hormones (GLP-1, GIP)->Glucagon Secretion (α-cells) Inhibits DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4 Degraded by Glucose_Uptake Peripheral Glucose Uptake Insulin Secretion (β-cells)->Glucose_Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion (α-cells)->Hepatic Glucose Production Stimulates Blood_Glucose Lowered Blood Glucose Hepatic Glucose Production->Blood_Glucose Contributes to Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inhibitor Linagliptin Inhibitor->DPP4 Inhibits Glucose_Uptake->Blood_Glucose

Caption: DPP-4 inhibition pathway by Linagliptin.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro DPP-4 inhibitory activity of a compound. This method is based on commercially available DPP-4 inhibitor screening assay kits.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

  • Assay Buffer

  • Test compounds (Linagliptin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of the test compounds and the positive control in assay buffer.

    • Dilute the human recombinant DPP-4 enzyme in assay buffer to the desired working concentration.

    • Prepare the DPP-4 substrate solution in assay buffer.

  • Assay Setup:

    • Add assay buffer, diluted DPP-4 enzyme, and either the test compound, positive control, or solvent (for 100% activity control) to the wells of the 96-well plate.

    • Include wells with assay buffer and substrate only to measure background fluorescence.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of Linagliptin & this compound D Add DPP-4, Buffer, and Test Compounds to wells A->D B Dilute human recombinant DPP-4 B->D C Prepare fluorogenic substrate solution E Initiate reaction by adding substrate C->E D->E F Incubate at 37°C E->F G Read fluorescence (Ex: 350-360nm, Em: 450-465nm) F->G H Calculate % Inhibition G->H I Plot dose-response curve H->I J Determine IC50 value I->J

Caption: Workflow for in vitro DPP-4 inhibition assay.

Discussion

Linagliptin is a highly potent DPP-4 inhibitor with an IC50 in the low nanomolar range.[4] Its efficacy in the treatment of type 2 diabetes is well-established. This compound is identified as a related substance, potentially arising during the synthesis or degradation of Linagliptin.[1] The addition of a formyl group to the nitrogen atom of Linagliptin alters its chemical structure and molecular weight.[1][2]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Formyl Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of N-Formyl Linagliptin, a potential impurity in the antidiabetic drug Linagliptin. The presence of impurities can impact the quality, safety, and efficacy of the final drug product.[1][2] Therefore, robust and validated analytical methods are crucial for their control. This document outlines and compares different high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, presenting their experimental protocols and validation data to aid researchers in selecting and implementing the most suitable method for their needs.

Introduction to this compound and Analytical Challenges

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[3][4] this compound is a related substance that may arise during the synthesis or degradation of Linagliptin. The accurate quantification of such impurities is a critical aspect of quality control in pharmaceutical manufacturing.[5] The development of sensitive, specific, and robust analytical methods is essential for ensuring that the levels of this compound are maintained within acceptable limits as defined by regulatory bodies like the International Council for Harmonisation (ICH).

Comparative Analysis of Analytical Methods

Several chromatographic methods have been reported for the analysis of Linagliptin and its related substances, including this compound. The following tables summarize the experimental conditions and validation parameters of representative HPLC and UPLC methods, allowing for a direct comparison of their performance characteristics.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod 1: HPLCMethod 2: UPLC
Column Kromasil C18[3]Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[6]
Mobile Phase 0.1% Phosphoric Acid (pH 2.5) and Acetonitrile (Isocratic)[3]A: Ammonium acetate buffer (pH 3.8); B: Acetonitrile:Methanol (90:10, v/v) (Gradient)[6]
Flow Rate 1.0 mL/min[3]1.0 mL/min[6]
Detection Wavelength 225 nm[3]225 nm[6]
Injection Volume 10 µL[3]Not Specified
Column Temperature Not Specified45 °C[6]
Table 2: Comparison of Method Validation Data for this compound
Validation ParameterMethod 1: HPLC
Linearity Range 0.463 ppm to 450 ppm[3]
Correlation Coefficient (r²) >0.99[3]
Limit of Detection (LOD) 0.153 ppm[3]
Limit of Quantitation (LOQ) 0.463 ppm[3]
Accuracy (% Recovery) 99.13% to 101.35%[3]
Precision (% RSD) 0.128% to 0.969%[3]

Note: Detailed validation data for this compound was most explicitly available for the HPLC method described in one of the sources.[3] While other methods for Linagliptin and its impurities exist, specific quantitative performance for this compound was not always detailed.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: HPLC for this compound Quantification

This method is designed for the quantification of this compound among other related substances in Linagliptin API.[3]

1. Chromatographic System:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

  • Column: Kromasil C18.

  • Mobile Phase: A mixture of 0.1% phosphoric acid (adjusted to pH 2.5) and acetonitrile, delivered in an isocratic mode.

  • Flow Rate: 1.0 mL/min.

  • Detection: 225 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., LOQ to 150% of the specification limit).

  • Sample Solution: Accurately weigh and dissolve the Linagliptin API sample in the diluent to a known concentration.

3. Validation Procedure:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from other components at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient.

  • Accuracy (Recovery): Spike a known amount of this compound into the sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample at the same concentration on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[3]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a typical analytical method cross-validation process.

CrossValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison define_scope->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare Standardized Samples develop_protocol->prepare_samples lab1_analysis Lab 1/Method 1 Analysis prepare_samples->lab1_analysis lab2_analysis Lab 2/Method 2 Analysis prepare_samples->lab2_analysis collect_data Collect & Tabulate Data lab1_analysis->collect_data lab2_analysis->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->statistical_analysis compare_results Compare Against Acceptance Criteria statistical_analysis->compare_results report_findings Report Findings & Deviations compare_results->report_findings conclusion Conclusion on Method Comparability report_findings->conclusion

Caption: A typical workflow for the cross-validation of analytical methods.

MethodRelationship cluster_methods Analytical Techniques cluster_validation Validation Parameters (ICH Q2(R1)) HPLC HPLC Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness UPLC UPLC UPLC->Specificity UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->Robustness LCMS LC-MS LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Robustness

Caption: Relationship between analytical techniques and validation parameters.

References

A Comparative Guide to Assessing the Purity of N-Formyl Linagliptin Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reference materials is paramount for accurate analytical measurements and robust drug formulation. This guide provides a comprehensive comparison of methodologies for assessing the purity of N-Formyl Linagliptin, a known impurity and critical reference standard in the analysis of the anti-diabetic drug, Linagliptin. This guide explores the use of this compound reference material alongside alternative standards and analytical techniques, supported by experimental data and detailed protocols.

Understanding this compound

This compound is a key process-related impurity and degradation product of Linagliptin.[1][2] Its presence and quantity must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product. Accurate quantification of this compound relies on the availability of a highly characterized reference material.

Comparison of Reference Materials

The selection of an appropriate reference material is crucial for the accurate quantification of impurities. This section compares commercially available this compound reference material with other relevant Linagliptin impurity standards.

Reference MaterialSupplier Example(s)Purity SpecificationAnalytical Techniques Provided
This compound LGC Standards, Veeprho, Simson Pharma, Pharmaffiliates, GLP Pharma Standards, Daicel Pharma>95% (HPLC)[3]Certificate of Analysis (CoA), HPLC, Mass Spectrometry (MS), 1H-NMR, IR, TGA[4][5]
Linagliptin Related Compound A Veeprho, CymitQuimica, SynThink, ChemiceaNot consistently specifiedCoA, HPLC, MS, 1H-NMR, IR, TGA[5]
Linagliptin Impurity B SynZeal, BOC Sciences, CymitQuimica≥95%[]CoA and other analytical data[7]

Key Considerations:

  • Purity: The purity of the reference standard is a critical factor. A higher purity standard will lead to more accurate quantification of the impurity in a sample.

  • Characterization Data: A comprehensive Certificate of Analysis with data from orthogonal analytical techniques (e.g., HPLC, LC-MS, NMR, IR) provides greater confidence in the identity and purity of the reference material.

  • Availability and Supplier Reliability: Sourcing from a reputable supplier ensures consistency and traceability of the reference material.

Analytical Methodologies for Purity Assessment

Several analytical techniques can be employed to assess the purity of this compound and other related substances in Linagliptin. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with mass spectrometry (LC-MS). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative that is independent of reference standards for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying impurities in pharmaceutical substances.

Experimental Protocol: HPLC for this compound Purity Assessment

This protocol is a synthesis of commonly employed HPLC methods for Linagliptin and its impurities.[8][9][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference material in a suitable diluent (e.g., a mixture of water, methanol, and acetonitrile) to a known concentration.

    • Prepare a series of calibration standards of the reference material at different concentrations.

    • Prepare the Linagliptin sample to be tested in the same diluent.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the Linagliptin sample.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity for impurity identification and quantification.

Experimental Protocol: LC-MS for this compound Identification and Quantification

This protocol provides a general framework for LC-MS analysis.[10][11][12]

  • LC System: An HPLC or UHPLC system.

  • MS Detector: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for Linagliptin and its impurities.[10]

  • LC Conditions: Similar to the HPLC method described above.

  • MS Parameters:

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 20 - 40 V.

    • Source Temperature: 120 - 150°C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument.

  • Analysis: The mass spectrometer will detect the molecular ion of this compound (C₂₆H₂₈N₈O₃, approximate molecular weight 500.55 g/mol ) and its fragments, confirming its identity. Quantification can be performed using selected ion monitoring (SIM) or by integrating the peak area from the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of that same substance.[13][14] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: Purity Assessment by 1H qNMR

This protocol outlines the general steps for qNMR analysis.[2][15]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple 1H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (MWsample / MWstd) * (mstd / msample) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Purity Calculation Sample Weighing Sample Weighing Solvent Addition Solvent Addition Sample Weighing->Solvent Addition HPLC HPLC Solvent Addition->HPLC LCMS LCMS Solvent Addition->LCMS qNMR qNMR Solvent Addition->qNMR Standard Preparation Standard Preparation Peak Integration Peak Integration HPLC->Peak Integration LCMS->Peak Integration qNMR->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve for HPLC/LC-MS Purity Calculation Purity Calculation Peak Integration->Purity Calculation for qNMR Calibration Curve->Purity Calculation

Caption: Experimental workflow for purity assessment.

logical_relationship Linagliptin Linagliptin This compound This compound Linagliptin->this compound can degrade/form Other Impurities Other Impurities Linagliptin->Other Impurities can contain Reference Material Reference Material This compound->Reference Material is used as a Purity Assessment Purity Assessment Reference Material->Purity Assessment enables Purity Assessment->Linagliptin ensures quality of

Caption: Relationship between Linagliptin and its impurity.

Conclusion

The accurate assessment of this compound purity is a critical step in the quality control of Linagliptin. This guide has provided a comparative overview of available reference materials and detailed experimental protocols for the most relevant analytical techniques: HPLC, LC-MS, and qNMR. While HPLC remains a workhorse for routine analysis, LC-MS offers enhanced specificity for identification, and qNMR provides a powerful, standard-independent method for purity determination. The choice of methodology will depend on the specific requirements of the analysis, available instrumentation, and the desired level of analytical rigor. By employing these well-defined methods and high-quality reference materials, researchers and drug development professionals can ensure the reliability and accuracy of their analytical results.

References

inter-laboratory comparison of N-Formyl Linagliptin analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Formyl Linagliptin, a potential impurity in Linagliptin drug substances. The information presented is collated from published research to assist laboratories in the selection and implementation of robust analytical methods. While a formal inter-laboratory comparison study has not been identified in the public domain, this document serves as a comparative summary of reported method performance data.

Comparison of Analytical Method Performance

The following table summarizes the performance of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, as detailed in a stability-indicating method development study. This data provides a benchmark for laboratories to compare their own method performance.

ParameterReported Performance Data
Chromatographic Method HPLC with PDA detection
Column Kromasil C18
Mobile Phase 0.1% Phosphoric acid (pH 2.5) and Acetonitrile
Detection Wavelength 225 nm
Linearity Range LOQ to 150% of specification limit
Correlation Coefficient (r²) >0.99
Accuracy (% Recovery) 99.13% to 101.35%
Precision (% RSD) 0.128% to 0.969%
Limit of Detection (LOD) 0.153 ppm[1]
Limit of Quantitation (LOQ) 0.463 ppm[1]

Experimental Protocols

A detailed experimental protocol for a stability-indicating HPLC method for the analysis of this compound is provided below. This method has been validated for its ability to separate this compound from Linagliptin and other related substances.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Kromasil C18

  • Mobile Phase: A mixture of 0.1% phosphoric acid (pH adjusted to 2.5) and acetonitrile.

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: 225 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations spanning the expected range of the impurity.

  • Sample Preparation: Accurately weigh and dissolve the Linagliptin drug substance or product in the diluent to achieve a known concentration.

4. Forced Degradation Studies: Forced degradation studies have shown that this compound can be formed under thermal and oxidative stress conditions.[2]

  • Thermal Degradation: Expose the drug substance to heat.

  • Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., hydrogen peroxide).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the analysis of this compound and a simplified representation of Linagliptin's mechanism of action.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weighing of Linagliptin Sample B Dissolution in Diluent A->B E Injection of Samples & Standards B->E C Preparation of this compound Standard C->E D HPLC System Setup D->E F Chromatographic Separation on C18 Column E->F G PDA Detection at 225 nm F->G H Peak Identification & Integration G->H I Quantification using Standard Curve H->I J Report Generation I->J

Analytical workflow for this compound.

cluster_body Physiological Response cluster_drug Drug Action Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Reduction Insulin->Glucose Linagliptin Linagliptin DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits DPP4->Incretins Inactivates

Simplified mechanism of Linagliptin action.

References

N-Formyl Linagliptin: A Comparative Guide to its Validation as a Process Impurity Marker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-Formyl Linagliptin as a process impurity marker in the synthesis of the anti-diabetic drug, Linagliptin. Through a detailed comparison with other potential process-related impurities, this document offers supporting experimental data, structured protocols, and visual workflows to aid researchers and drug development professionals in making informed decisions for quality control and analytical method validation.

Executive Summary

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. Process impurity markers serve as key indicators of the consistency and control of the manufacturing process. This compound has been identified as a potential process-related impurity in the synthesis of Linagliptin. This guide evaluates the suitability of this compound for this role by comparing its analytical validation parameters against other known impurities, including LNGN Amino Impurity, LNGN N-Boc Impurity, and LNGN Acetamide Impurity. Based on the available data, this compound demonstrates favorable characteristics in terms of sensitivity and linearity, making it a viable candidate for a process impurity marker.

Comparative Analysis of Linagliptin Process Impurity Markers

The selection of a suitable process impurity marker is dependent on its analytical performance. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. A comparison of these parameters for this compound and other potential markers is presented below.

Data Presentation: Quantitative Comparison of Analytical Validation Parameters

The following table summarizes the analytical validation data for this compound and three other process-related impurities of Linagliptin, as determined by a validated High-Performance Liquid Chromatography (HPLC) method.[1]

Impurity MarkerLinearity (Correlation Coefficient, r²)Limit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)Precision (%RSD)Accuracy (% Recovery)
This compound >0.990.1530.4630.128 - 0.96999.13 - 101.35
LNGN Amino Impurity>0.990.0380.1150.128 - 0.96999.14 - 99.96
LNGN N-Boc Impurity>0.990.0150.0450.128 - 0.969100.83 - 101.61
LNGN Acetamide Impurity>0.990.1900.5740.128 - 0.969100.37 - 101.76

Analysis: The data indicates that while all four impurities show excellent linearity, precision, and accuracy, there are notable differences in their sensitivity (LOD and LOQ). LNGN N-Boc Impurity exhibits the highest sensitivity, with the lowest LOD and LOQ values. This compound demonstrates moderate sensitivity, comparable to LNGN Acetamide Impurity. The choice of the most appropriate marker would depend on the specific requirements of the manufacturing process and the desired level of control.

Visualizing the Context: Pathways and Workflows

To provide a clearer understanding of the origin of this compound and the process of its validation, the following diagrams illustrate the Linagliptin synthesis pathway, a typical experimental workflow for impurity validation, and a logical flow for selecting a process impurity marker.

Linagliptin Synthesis Pathway cluster_synthesis Linagliptin Synthesis cluster_impurities Impurity Formation Starting_Materials Starting Materials Intermediate_1 Intermediate 1 Starting_Materials->Intermediate_1 Step 1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2 Other_Impurities Other Process Impurities Intermediate_1->Other_Impurities Side Reaction Linagliptin_Crude Crude Linagliptin Intermediate_2->Linagliptin_Crude Step 3 N_Formyl_Linagliptin This compound Intermediate_2->N_Formyl_Linagliptin Side Reaction Linagliptin_Pure Pure Linagliptin Linagliptin_Crude->Linagliptin_Pure Purification Linagliptin_Crude->Other_Impurities Degradation

Caption: Linagliptin Synthesis and Impurity Formation.

Impurity Validation Workflow Method_Development Analytical Method Development (e.g., HPLC) Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness System_Suitability System Suitability Method_Validation->System_Suitability Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report System_Suitability->Validation_Report

Caption: Experimental Workflow for Impurity Validation.

Marker Selection Logic node_rect node_rect Identify_Impurities Identify Potential Process Impurities Is_Marker_Specific Is the marker specific to the process step? Identify_Impurities->Is_Marker_Specific Is_Marker_Stable Is the marker stable under analytical conditions? Is_Marker_Specific->Is_Marker_Stable Yes Re-evaluate Re-evaluate or select alternative marker Is_Marker_Specific->Re-evaluate No Is_Sensitivity_Sufficient Is the analytical sensitivity (LOD/LOQ) sufficient? Is_Marker_Stable->Is_Sensitivity_Sufficient Yes Is_Marker_Stable->Re-evaluate No Is_Method_Validated Is the analytical method fully validated? Is_Sensitivity_Sufficient->Is_Method_Validated Yes Is_Sensitivity_Sufficient->Re-evaluate No Select_Marker Select as Process Impurity Marker Is_Method_Validated->Select_Marker Yes Is_Method_Validated->Re-evaluate No

Caption: Logic for Selecting a Process Impurity Marker.

Experimental Protocols

The validation of an analytical method for quantifying process impurities should be conducted in accordance with ICH Q2(R1) guidelines. Below is a synthesized protocol for the validation of an HPLC method for this compound and other related substances.

Objective

To validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and other process-related impurities in Linagliptin drug substance.

Materials and Equipment
  • HPLC system with a UV detector

  • Kromasil C18 column (or equivalent)

  • Reference standards for Linagliptin and all known impurities (including this compound)

  • HPLC grade acetonitrile, phosphoric acid, and water

  • Calibrated analytical balance, volumetric flasks, and pipettes

Chromatographic Conditions
  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (pH 2.5) and acetonitrile.[1] The exact gradient or isocratic conditions should be optimized to achieve adequate separation of all impurities from each other and from the main Linagliptin peak.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 225 nm[1]

  • Injection Volume: 10 µL

Validation Parameters

a. Specificity: Specificity is demonstrated by the absence of interference at the retention times of the impurities from the blank (diluent), placebo, and the Linagliptin peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed on Linagliptin to ensure that the degradation products do not interfere with the quantification of the specified impurities.[2]

b. Linearity: Prepare a series of at least five concentrations of each impurity standard, ranging from the LOQ to 150% of the specification limit. Inject each solution in triplicate. Plot a graph of the mean peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[1]

c. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

d. Accuracy: Perform recovery studies by spiking the drug product with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range (typically 80-120% for impurities).[1]

e. Precision:

  • Repeatability (Intra-day precision): Analyze at least six replicate samples of the drug substance spiked with the impurities at 100% of the specification level on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be within the acceptable limit (typically ≤ 5% for impurities).[1]

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be within the acceptable limit.

f. Robustness: Deliberately vary the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method is considered robust if the results remain unaffected by these minor variations.

g. System Suitability: Before each analytical run, inject a system suitability solution (a mixture of Linagliptin and the specified impurities) to verify the performance of the chromatographic system. Key parameters to monitor include peak resolution, tailing factor, and theoretical plates.

Conclusion

The validation of this compound as a process impurity marker is a critical step in ensuring the quality and consistency of Linagliptin manufacturing. This guide has provided a comparative analysis of its performance against other potential markers, demonstrating its suitability. The provided data, visualizations, and experimental protocols offer a robust framework for researchers and drug development professionals to implement effective impurity control strategies. The selection of the most appropriate marker will ultimately depend on a comprehensive evaluation of its performance within the specific context of the manufacturing process and the regulatory requirements.

References

A Comparative Guide to Determining the Relative Response Factor of N-Formyl Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of medications. This guide provides a comparative analysis of two distinct methodologies for determining the quantity of N-Formyl Linagliptin, a known impurity of the anti-diabetic drug Linagliptin. We will explore the widely used High-Performance Liquid Chromatography (HPLC) method to determine the Relative Response Factor (RRF) and an alternative approach using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding the Analytes

Linagliptin is the active pharmaceutical ingredient, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes.[1][2] Its chemical formula is C₂₅H₂₈N₈O₂ with a molecular weight of approximately 472.5 g/mol .[2][3][4][5]

This compound is an impurity that can arise during the synthesis of Linagliptin.[6][7] It is characterized by the addition of a formyl group to the amine on the piperidinyl ring of the Linagliptin molecule.[7][8][9][10] Its chemical formula is C₂₆H₂₈N₈O₃, and it has a molecular weight of about 500.55 g/mol .[6][7][8][9]

Method 1: Relative Response Factor (RRF) Determination by HPLC-UV

The determination of the RRF is a common technique in pharmaceutical analysis to accurately quantify impurities when a certified reference standard for the impurity is not used in routine analysis.[10][11] The RRF is the ratio of the response of the impurity to the response of the API at the same concentration under specific chromatographic conditions.

Experimental Protocol: HPLC-RRF Determination

This protocol outlines the steps to determine the RRF of this compound with respect to Linagliptin using the slope method, which is a widely accepted approach.[6]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Diluent: Mobile Phase A and Mobile Phase B in a 1:1 ratio.

  • Linagliptin Stock Solution (A): Accurately weigh about 25 mg of Linagliptin reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • This compound Stock Solution (B): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

3. Linearity Solutions:

Prepare a series of at least five concentration levels for both Linagliptin and this compound, ranging from the Limit of Quantification (LOQ) to approximately 150% of the target impurity concentration (e.g., 0.15% of the API concentration).

Linearity LevelConcentration (µg/mL) - Example
Level 1 (LOQ) (Calculated based on method sensitivity)
Level 2 (50%) ~1.25
Level 3 (100%) ~2.5
Level 4 (125%) ~3.125
Level 5 (150%) ~3.75

4. Data Analysis and RRF Calculation:

  • Inject each linearity solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration for both Linagliptin and this compound.

  • Determine the slope of the regression line for each compound.

  • Calculate the RRF using the following formula:

    RRF = (Slope of Linagliptin) / (Slope of this compound)

Workflow for HPLC-RRF Determination

RRF_Determination_Workflow cluster_analysis Analysis cluster_calc Calculation prep_solutions Prepare Stock and Linearity Solutions (Linagliptin & this compound) hplc_analysis Inject Solutions into HPLC-UV prep_solutions->hplc_analysis get_data Obtain Peak Areas at Each Concentration hplc_analysis->get_data plot_curves Plot Calibration Curves (Area vs. Concentration) get_data->plot_curves get_slopes Determine Slopes of Regression Lines plot_curves->get_slopes calc_rrf Calculate RRF (Slope_Lina / Slope_N-Formyl) get_slopes->calc_rrf

Caption: Experimental workflow for determining the Relative Response Factor (RRF).

Method 2: Quantitative NMR (qNMR) - An Alternative Approach

Quantitative NMR offers a direct and primary method for determining the concentration of a substance without the need for a reference standard of the same compound.[3] By using a certified internal standard, the quantity of this compound can be determined directly in a sample of Linagliptin.

Experimental Protocol: qNMR Analysis

This protocol describes the use of ¹H qNMR with an internal standard for the quantification of this compound.

1. Instrumentation and Parameters:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic Acid (Certified Reference Material)
Pulse Program A quantitative pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton)
Number of Scans ≥ 16 (to ensure adequate signal-to-noise)
Temperature 298 K

2. Preparation of the Sample:

  • Accurately weigh approximately 20 mg of the Linagliptin sample containing the this compound impurity into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

3. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum using the defined quantitative parameters.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal for this compound (e.g., the formyl proton signal) and a characteristic signal for the internal standard (e.g., the vinyl protons of Maleic Acid). Also, integrate a characteristic signal of Linagliptin.

4. Calculation of this compound Content:

The concentration of this compound is calculated using the following equation:

Weight % of this compound = [(I_imp / N_imp) / (I_is / N_is)] * (MW_imp / MW_is) * (W_is / W_sample) * P_is * 100

Where:

  • I_imp = Integral of the this compound signal

  • N_imp = Number of protons for the integrated this compound signal

  • I_is = Integral of the internal standard signal

  • N_is = Number of protons for the integrated internal standard signal

  • MW_imp = Molecular weight of this compound

  • MW_is = Molecular weight of the internal standard

  • W_is = Weight of the internal standard

  • W_sample = Weight of the Linagliptin sample

  • P_is = Purity of the internal standard

Comparison of Methodologies

Method_Comparison cluster_hplc HPLC-RRF Method cluster_qnmr qNMR Method cluster_comparison Comparison hplc_start Requires Isolated Impurity Standard hplc_linearity Prepare Linearity Series for API and Impurity hplc_start->hplc_linearity hplc_analysis HPLC Analysis hplc_linearity->hplc_analysis hplc_calc Calculate RRF from Slopes hplc_analysis->hplc_calc hplc_routine Routine Analysis using API Standard and RRF hplc_calc->hplc_routine comparison_point Impurity Quantification hplc_routine->comparison_point qnmr_start Does Not Require Impurity Standard qnmr_prep Prepare Sample with Internal Standard qnmr_start->qnmr_prep qnmr_analysis NMR Data Acquisition qnmr_prep->qnmr_analysis qnmr_calc Direct Quantification from Integrals qnmr_analysis->qnmr_calc qnmr_calc->comparison_point

Caption: Logical comparison of HPLC-RRF and qNMR methods for impurity quantification.

Data Summary and Comparison

FeatureHPLC-RRF MethodqNMR Method
Primary Requirement Purified standard of this compoundCertified internal standard (e.g., Maleic Acid)
Principle of Quantification Relative quantification based on UV responseAbsolute quantification based on the number of nuclei
Workflow Complexity Multi-step process involving linearity studiesSimpler sample preparation for direct measurement
Potential for Error Dependent on the accuracy of the RRF determination and chromatographic conditionsDependent on accurate weighing, purity of internal standard, and proper NMR parameters
Throughput Higher throughput for routine analysis once RRF is establishedLower throughput due to longer acquisition times
Universality Method is specific to compounds with a UV chromophoreApplicable to any soluble compound with NMR-active nuclei

Conclusion

Both the HPLC-RRF and qNMR methods offer robust approaches for the quantification of this compound. The choice of method depends on the availability of reference standards, the required accuracy, and the intended application.

  • The HPLC-RRF method is well-suited for routine quality control environments where a large number of samples are analyzed, and an impurity standard is available for initial RRF determination.

  • The qNMR method serves as an excellent alternative, particularly when an impurity standard is not available or as an orthogonal technique to verify the results obtained by HPLC. Its nature as a primary method provides a high degree of confidence in the analytical results.

By understanding the principles and experimental details of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of pharmaceutical products.

References

comparison of different HPLC columns for Linagliptin impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like linagliptin are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical process, and the choice of the HPLC column is paramount for achieving the desired separation and sensitivity. This guide provides an objective comparison of different HPLC columns for the impurity profiling of linagliptin, supported by experimental data from published studies.

Introduction to Linagliptin and Impurity Profiling

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During its synthesis and storage, various process-related and degradation impurities can arise.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present above a certain threshold.[1] A robust, stability-indicating HPLC method is therefore essential to separate the main linagliptin peak from all potential impurities.

Comparison of HPLC Column Chemistries

The vast majority of published methods for linagliptin impurity profiling utilize reversed-phase HPLC, with the C18 (Octadecyl) stationary phase being the most common choice. However, other column chemistries can offer alternative selectivity.

C18 (Octadecyl) Columns: The Workhorse

C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains, creating a non-polar stationary phase. This hydrophobicity leads to strong retention of non-polar and moderately polar compounds, making it highly effective for separating a wide range of pharmaceutical compounds and their impurities.[2][3]

Advantages:

  • High Hydrophobicity: Provides strong retention for a broad range of analytes.[3]

  • Excellent Resolution: Capable of separating complex mixtures of impurities.[2]

  • Versatility: Suitable for a wide variety of mobile phases.[4]

  • Widespread Availability: Offered by numerous manufacturers with varying specifications.

Considerations:

  • Longer Retention Times: The strong hydrophobic interactions can lead to longer analysis times.[3]

  • Potential for Peak Tailing: Basic compounds can sometimes exhibit poor peak shape on certain C18 columns.

C8 (Octyl) Columns: A Faster Alternative

C8 columns have a shorter alkyl chain (8 carbons) bonded to the silica support, making them less hydrophobic than C18 columns.[2][3] This results in shorter retention times and faster analysis.[3]

Advantages:

  • Faster Separations: Reduced hydrophobicity allows for quicker elution of compounds.[3]

  • Good for Moderately Polar Compounds: Can provide better peak shapes for more polar analytes compared to C18.[2]

Considerations:

  • Lower Resolution: May not provide the same level of separation for complex mixtures as C18 columns.[2]

  • Less Retention: Not as well-suited for highly non-polar compounds.

Other Reversed-Phase Columns

While less common for linagliptin impurity profiling in the reviewed literature, other stationary phases like Phenyl and Cyano columns can offer unique selectivity for specific impurity separations. Phenyl columns provide alternative selectivity due to π-π interactions, while Cyano columns are less hydrophobic and can be used in both reversed-phase and normal-phase modes. A study utilizing a Thermo Scientific® RP-8 column was also noted, indicating that intermediate chain length columns are also a viable option.[5]

Data Presentation: Comparison of Experimental Conditions and Performance

The following tables summarize the experimental conditions and performance of different HPLC columns used for linagliptin impurity profiling as reported in various studies.

Table 1: C18 Columns for Linagliptin Impurity Profiling

Column Dimensions Mobile Phase Flow Rate Detection Key Findings Reference
Kromasil C18250 mm x 4.6 mm, 5 µmMobile Phase A: 0.1% phosphoric acid (pH 2.5); Mobile Phase B: Acetonitrile (Isocratic: 65% A: 35% B)1.0 mL/min225 nmSuccessful separation of four related substance impurities.[6]
Agilent Eclipse XDB C18150 mm x 4.6 mm, 5 µmMobile Phase A: 0.1% methanoic acid (pH 2.5); Mobile Phase B: Acetonitrile (Gradient)1.5 mL/min225 nmDetected five new process-related impurities.[1]
Primesil C18250 mm x 4.6 mm, 5 µm0.3% Triethylamine : Methanol (60:40 v/v), pH 4.51 mL/min292 nmStability-indicating method developed using a Quality by Design approach.[7]
Zorbax SB-Aq250 x 4.6 mm, 5 µmMobile Phase-A: 0.02M KH2PO4 (pH 3.0 with OPA):MeOH (90:10 v/v); Mobile Phase-B: ACN:Water:MeOH (70:15:15 v/v/v) (Gradient)Not Specified225 nmCapable of separating nine identified and specified impurities.[8][9][10]
ACE PFP C18Not SpecifiedMobile phase A: Acetonitrile and 0.1% orthophosphoric acid; Mobile phase B: Methanol and Acetonitrile (10:90%v/v) (Gradient)1.0 mL/min230 nmSeparated four linagliptin impurities along with five empagliflozin impurities.[11]
YMC ODS AQ C18250 x 50 mm, 10 µmMobile Phase A: 0.1% Aqueous trifluoroacetic acid; Mobile Phase B: AcetonitrileNot SpecifiedNot SpecifiedUsed for preparative HPLC to isolate unknown impurities.[11]

Table 2: Other Columns for Linagliptin Impurity Profiling

Column Dimensions Mobile Phase Flow Rate Detection Key Findings Reference
Thermo Scientific® RP-8100 mm x 4.6 mm, 5 µmMobile Phase A: 0.1% formic acid (pH 3.5); Mobile Phase B: Acetonitrile (Gradient)Not SpecifiedPDA DetectorDeveloped for the quantification of linagliptin and three synthetic impurities.[5]

Experimental Protocols

Below are detailed methodologies from key studies for the impurity profiling of linagliptin.

Method 1: Using Kromasil C18 Column[6]
  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 50.0 mg of linagliptin was dissolved in 10 mL of diluent to create a stock solution of 5000 ppm. This was further diluted to a working concentration of 500 ppm.

Method 2: Using Zorbax SB-Aq Column[8][9]
  • Column: Zorbax SB-Aq (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.02M KH2PO4 buffer with pH adjusted to 3.0 with orthophosphoric acid, mixed with methanol in a 90:10 v/v ratio.

  • Mobile Phase B: Acetonitrile, water, and methanol in a 70:15:15 v/v/v ratio.

  • Gradient Program:

    • 0-8 min: 25% B

    • 8-30 min: 25-55% B

    • 30-50 min: 55-75% B

    • 50-55 min: 75% B

    • 55-60 min: 75-25% B

    • 60-65 min: 25% B

  • Column Temperature: 45°C

  • Detection Wavelength: 225 nm

  • Diluent: Mobile phase-A and Methanol in a 50:50 v/v ratio.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing sample_prep Sample Preparation (Dissolution & Dilution) hplc_system HPLC System (Pump, Injector, Column Oven) sample_prep->hplc_system Inject Sample mobile_phase_prep Mobile Phase Preparation (Buffering & Mixing) mobile_phase_prep->hplc_system Eluent Supply column HPLC Column (e.g., C18, C8) hplc_system->column detector Detector (e.g., PDA, UV) column->detector data_acquisition Chromatogram Acquisition detector->data_acquisition data_analysis Peak Integration & Impurity Quantification data_acquisition->data_analysis

Caption: A typical experimental workflow for HPLC-based impurity profiling.

column_selection_logic cluster_properties Analyte & Mixture Properties cluster_choice Column Selection start Start: Need to separate Linagliptin impurities complexity Complex Mixture? start->complexity polarity Impurity Polarity? start->polarity c18 C18 Column (High Resolution) complexity->c18 Yes c8 C8 Column (Faster Analysis) complexity->c8 No polarity->c18 Non-polar to moderately polar polarity->c8 Moderately polar other Other Columns (Alternative Selectivity) polarity->other Specific selectivity needed

Caption: Logical flow for selecting an appropriate HPLC column.

Conclusion

The selection of an appropriate HPLC column is a critical factor in the successful development of a robust and reliable method for linagliptin impurity profiling. The literature overwhelmingly supports the use of C18 columns as the primary choice due to their high resolving power and versatility. Various manufacturers offer C18 columns that have been successfully used to separate a significant number of linagliptin impurities.

For situations where faster analysis times are required and the impurity profile is less complex, a C8 column could be a suitable alternative. The choice between C18 and C8 often involves a trade-off between resolution and speed.[2] For challenging separations where co-elution is an issue, exploring columns with different selectivities, such as Phenyl or Cyano phases, may be beneficial.

Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the number and nature of the impurities, the desired analysis time, and the available instrumentation. Method development and validation should always be performed in accordance with ICH guidelines to ensure the accuracy and reliability of the results.[8]

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Formyl Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of N-Formyl Linagliptin, a key compound in pharmaceutical research. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

Essential Safety and Handling Information

Prior to handling this compound, it is crucial to be familiar with its safety profile and handling requirements. The following table summarizes key safety data.

ParameterInformationSource
Chemical Name (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide[1][2]
CAS Number 2137744-33-1[1][2]
Molecular Formula C26H28N8O3[1]
Molecular Weight 500.56 g/mol [1]
Identified Uses Pharmaceutical Reference Standard[1][3]
Potential Health Effects NIL (as per provided SDS, but caution is advised)[1]
Handling Work under a hood. Do not inhale substance/mixture. Avoid generation of vapours/aerosols.[1]
Storage Can be stored at room temperature. Recommended storage at 2-8°C Refrigerator.[1][2]
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coats.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any pharmaceutical compound, must comply with federal, state, and local regulations. The following protocol provides a general framework for its proper disposal.

Waste Identification and Classification
  • Identify the Waste: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), must be treated as chemical waste.

  • Check Local Regulations: Consult your institution's Environmental Health and Safety (EHS) office to determine if this compound is classified as hazardous waste under local regulations. Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[4][5][6]

Segregation and Storage
  • Segregate Waste: Do not mix this compound waste with general laboratory trash or other incompatible chemical waste.

  • Use Designated Containers: Store this compound waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, concentration, and hazard information.

  • Store Safely: Keep the waste container in a designated, well-ventilated, and secure area away from heat and incompatible materials.

Disposal Method
  • Professional Disposal Service: The primary and recommended method for disposal is through a licensed hazardous waste disposal company. Your institution's EHS office will have established procedures for this. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[5]

  • Do Not Dispose Down the Drain: Do not let the product enter drains.[1] Flushing pharmaceuticals can lead to the contamination of water supplies.[7] The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the flushing of hazardous waste pharmaceuticals.[5]

  • Landfill Disposal is Not Recommended: Avoid disposing of this compound in a landfill, as this can lead to environmental contamination through leaching.[7]

Spill and Emergency Procedures
  • In Case of a Spill:

    • Evacuate the immediate area and ensure adequate ventilation.[1]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Wash the spill area with plenty of water.[1]

  • First Aid Measures:

    • Eye Contact: Rinse with plenty of water and seek medical attention.[1]

    • Skin Contact: Take off contaminated clothing and rinse skin with water/shower. Call a physician.[1]

    • Ingestion: Make the victim drink water (two glasses at most). Do not induce vomiting. Call a physician immediately.[1]

    • Inhalation: Remove to fresh air. If necessary, provide artificial respiration or oxygen.[1]

Linagliptin Stability and Degradation

Understanding the stability of the parent compound, Linagliptin, can provide insights into potential degradation pathways. Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[8][9] Significant degradation was not observed under alkaline, thermolytic, or photolytic conditions.[8][9]

Degradation ConditionExtent of DegradationDegradation Products
Acid Hydrolysis (24h at 60°C) 16.42%Two major degradants identified.
Alkaline Hydrolysis (10 days at 60°C) 2.56%Two minor degradants observed.
Oxidative (Peroxide) Significant degradationAn adduct was identified via LC-MS.[10]
UV-VIS Photolysis (60°C, 60% humidity) 0.56%No significant degradation.

Data sourced from forced degradation studies on Linagliptin.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated waste_id Identify and Classify Waste (Consult EHS) start->waste_id is_hazardous Is it Hazardous Waste? waste_id->is_hazardous segregate_hazardous Segregate in Labeled, Sealed Container is_hazardous->segregate_hazardous Yes segregate_nonhazardous Segregate in Labeled, Non-Hazardous Container is_hazardous->segregate_nonhazardous No store_securely Store in Designated Secure Area segregate_hazardous->store_securely segregate_nonhazardous->store_securely disposal_vendor Arrange Pickup by Licensed Disposal Vendor store_securely->disposal_vendor incineration Incineration at Permitted Facility disposal_vendor->incineration end End: Disposal Complete incineration->end

Caption: Disposal decision workflow for this compound.

By following these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemical.

References

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